Product packaging for 2-Amino-4,6-dichloropyrimidine-13C2(Cat. No.:)

2-Amino-4,6-dichloropyrimidine-13C2

Número de catálogo: B584103
Peso molecular: 165.98 g/mol
Clave InChI: JPZOAVGMSDSWSW-SUEIGJEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Amino-4,6-dichloropyrimidine-13C2, also known as this compound, is a useful research compound. Its molecular formula is C4H3Cl2N3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2N3 B584103 2-Amino-4,6-dichloropyrimidine-13C2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,6-dichloro(4,6-13C2)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOAVGMSDSWSW-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=C(N=[13C]1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of 2-Amino-4,6-dichloropyrimidine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4,6-dichloropyrimidine-¹³C₂ is a stable isotope-labeled derivative of 2-amino-4,6-dichloropyrimidine (B145751). While research explicitly detailing the use of this specific isotopologue is not widely published, its application in a research setting can be confidently inferred from its chemical nature and the well-established utility of stable isotope labeling in analytical and metabolic studies. The primary application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is as an internal standard for highly accurate and precise quantification of its unlabeled analogue or its derivatives by mass spectrometry. A secondary, yet significant, application is its use as a tracer to elucidate metabolic fates or reaction pathways of molecules synthesized from this pyrimidine (B1678525) core. This guide will provide a comprehensive overview of these applications, supported by detailed experimental methodologies and visual aids.

Introduction to 2-Amino-4,6-dichloropyrimidine and Stable Isotope Labeling

2-Amino-4,6-dichloropyrimidine is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds, some of which possess biological activity.[1][2] It serves as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and has been used in the creation of anti-HIV carbocyclic nucleosides.[1] The unlabeled compound and its derivatives have been investigated for their inhibitory effects on nitric oxide production and as potential antiviral agents.[3]

Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive isotope, such as replacing ¹²C with ¹³C.[4] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] The ¹³C₂ designation in 2-Amino-4,6-dichloropyrimidine-¹³C₂ indicates that two of the carbon atoms in the pyrimidine ring have been replaced with the ¹³C isotope.

Primary Application: Internal Standard for Quantitative Mass Spectrometry

The most prominent research application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.

3.1 The Principle of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard method for accurate quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. The labeled and unlabeled compounds co-elute during chromatography and are co-ionized in the mass spectrometer. Because they are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and sample loss. The ratio of the mass spectrometer signal of the analyte to that of the internal standard is used to calculate the precise concentration of the analyte in the original sample.

3.2 Hypothetical Experimental Protocol: Quantification of a 2-Amino-4,6-dichloropyrimidine Derivative in Plasma

This protocol describes a hypothetical scenario where a drug candidate derived from 2-amino-4,6-dichloropyrimidine is quantified in a plasma sample using 2-Amino-4,6-dichloropyrimidine-¹³C₂ as a precursor to synthesize the labeled drug candidate, which then serves as the internal standard.

  • Objective: To determine the concentration of "Drug X" in rat plasma.

  • Internal Standard: ¹³C₂-labeled "Drug X" (synthesized from 2-Amino-4,6-dichloropyrimidine-¹³C₂).

Methodology:

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a stock solution of "Drug X" and the ¹³C₂-labeled internal standard in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of "Drug X" into blank rat plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the ¹³C₂-labeled internal standard solution at a fixed concentration.

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor a specific precursor-to-product ion transition for "Drug X" and a corresponding transition for the ¹³C₂-labeled internal standard. The precursor ion for the internal standard will be 2 mass units higher than that of "Drug X".

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of "Drug X" to the ¹³C₂-labeled internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of "Drug X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

3.3 Quantitative Data Summary

The following table summarizes typical quantitative parameters in a SID-MS experiment. The exact values would need to be determined empirically for a specific analyte.

ParameterTypical Value/RangePurpose
Isotopic Purity of Internal Standard> 98%Ensures minimal interference from unlabeled impurities.
Concentration of Internal Standard50 ng/mL (fixed)Provides a stable reference signal for quantification.
Calibration Curve Range1 - 1000 ng/mLDefines the concentration range over which the assay is accurate.
Lower Limit of Quantification (LLOQ)1 ng/mLThe lowest concentration that can be reliably quantified.
Inter- and Intra-day Precision< 15%Demonstrates the reproducibility of the assay.
Accuracy85 - 115%Shows how close the measured value is to the true value.

Secondary Application: Tracer for Metabolic and Reaction Pathway Elucidation

2-Amino-4,6-dichloropyrimidine-¹³C₂ can also be used as a starting material to synthesize a labeled compound of interest. This ¹³C-labeled compound can then be introduced into a biological system or a chemical reaction to trace its fate.

4.1 Metabolic Pathway Analysis

By introducing a ¹³C-labeled drug candidate into an in vitro (e.g., liver microsomes) or in vivo (e.g., animal model) system, researchers can identify its metabolites. The metabolites will also contain the ¹³C label, resulting in a characteristic mass shift that allows for their unambiguous identification by mass spectrometry.

4.2 Reaction Mechanism Studies

In synthetic chemistry, using a labeled precursor like 2-Amino-4,6-dichloropyrimidine-¹³C₂ can help elucidate reaction mechanisms by tracking the position of the labeled atoms in the final product and any intermediates.

Visualizations

5.1 Diagram: Stable Isotope Dilution Workflow

SID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of ¹³C₂-Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Plot Calibration Curve Ratio->Curve Concentration Determine Concentration in Unknown Samples Curve->Concentration

Caption: Workflow for quantitative analysis using stable isotope dilution.

5.2 Diagram: Concept of Stable Isotope Labeling and Detection

Isotope_Labeling cluster_ms Mass Spectrometry Detection Unlabeled Unlabeled Analyte (e.g., Drug X) Mass = M Peak1 Analyte Peak at m/z Labeled ¹³C₂-Labeled Internal Standard (e.g., ¹³C₂-Drug X) Mass = M+2 Peak2 Internal Standard Peak at m/z + 2 MS_Signal Mass Spectrum MS_Signal->Peak1 Detects MS_Signal->Peak2 Detects

Caption: Detection of unlabeled analyte and its stable isotope-labeled internal standard.

Conclusion

2-Amino-4,6-dichloropyrimidine-¹³C₂ is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its primary role as an internal standard enables highly accurate and precise quantification of target analytes by mitigating experimental variability. Furthermore, its use as a labeled precursor in synthesis allows for the tracing of metabolic and chemical pathways. While specific published applications of this exact molecule are sparse, the principles and methodologies outlined in this guide provide a robust framework for its effective use in a research and drug development setting.

References

A Technical Guide to the Physical and Chemical Properties of ¹³C Labeled 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-aminopyrimidines featuring a carbon-13 (¹³C) isotopic label. The strategic incorporation of a ¹³C stable isotope into the 2-aminopyrimidine (B69317) scaffold—a key pharmacophore in numerous therapeutic agents—offers a powerful, non-radioactive method for elucidating metabolic pathways, quantifying drug candidates, and confirming target engagement. This document details the essential physicochemical characteristics, analytical methodologies, and a key biological application of these labeled compounds.

Physicochemical Properties

The introduction of a ¹³C isotope results in a negligible change to the macroscopic physical and chemical properties of 2-aminopyrimidine. Properties such as melting point, boiling point, solubility, and pKa remain virtually identical to the unlabeled analog. The primary distinction lies in the nuclear properties of the ¹³C atom, which imparts a unique spectroscopic signature detectable by Nuclear Magnetic Resonance (NMR) and an increased mass detectable by Mass Spectrometry (MS).

Table 1: Physicochemical Data of 2-Aminopyrimidine
PropertyValueSource
IUPAC Name Pyrimidin-2-amine-
Molecular Formula C₄H₅N₃--INVALID-LINK--
Molar Mass (unlabeled) 95.10 g/mol --INVALID-LINK--
Molar Mass (¹³C₁-labeled) Approx. 96.10 g/mol Calculated
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 125-126 °C--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in water and methanol.--INVALID-LINK--
Vapor Pressure 0.24 mmHg--INVALID-LINK--
Table 2: ¹³C NMR Chemical Shift Data for 2-Aminopyrimidine

Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

Carbon AtomChemical Shift (δ) in DMSO-d₆ (ppm)
C2 162.8
C4/C6 158.1
C5 93.7

(Data derived from similar 2-aminopyrimidine structures reported in literature)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of ¹³C labeled 2-aminopyrimidines.

Synthesis of [2-¹³C]-2-Aminopyrimidine

The most direct method for synthesizing [2-¹³C]-2-aminopyrimidine involves the cyclocondensation of a β-dicarbonyl compound (or equivalent) with ¹³C-labeled guanidine.

Materials:

  • Malondialdehyde or a suitable precursor (e.g., 1,1,3,3-Tetramethoxypropane)

  • [¹³C]Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether or other extraction solvent

Procedure:

  • Preparation of Guanidine Free Base: Dissolve [¹³C]guanidine hydrochloride in anhydrous ethanol. Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate the [¹³C]guanidine free base. The sodium chloride byproduct will precipitate and can be removed by filtration.

  • Cyclocondensation Reaction: To the ethanolic solution of [¹³C]guanidine, add the β-dicarbonyl compound (e.g., malondialdehyde, generated in situ from a precursor if necessary).

  • Reflux: Heat the reaction mixture to reflux for a period of 3 to 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. The [2-¹³C]-2-aminopyrimidine can be further purified by recrystallization or column chromatography.

cluster_synthesis Synthesis Workflow 13C_Guanidine [13C]Guanidine HCl Free_Base [13C]Guanidine (Free Base) 13C_Guanidine->Free_Base Deprotonation Base Base (e.g., NaOEt) in Ethanol Base->Free_Base Cyclocondensation Cyclocondensation (Reflux) Free_Base->Cyclocondensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Cyclocondensation Product [2-13C]-2-Aminopyrimidine Cyclocondensation->Product Purification Purification Product->Purification

Caption: Synthetic workflow for [2-¹³C]-2-aminopyrimidine.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for confirming the position and incorporation of the ¹³C label.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the labeled compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to confirm the proton environment.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Expected Observation: The signal corresponding to the ¹³C-labeled carbon (e.g., C2) will be significantly enhanced in intensity compared to the other carbon signals at natural abundance (1.1%). This provides unambiguous confirmation of the label's position.

  • 2D NMR (Optional): For complex derivatives, acquire 2D NMR spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity and assignments.

Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) 1H_NMR 1H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR 13C NMR Acquisition Sample_Prep->13C_NMR Analysis Spectral Analysis 1H_NMR->Analysis 13C_NMR->Analysis Confirmation Confirmation of Label Position (Enhanced 13C Signal) Analysis->Confirmation

Caption: General workflow for NMR analysis of a ¹³C labeled compound.

2.2.2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the labeled compound and to quantify its isotopic enrichment.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, or coupled with Gas Chromatography (GC) or Liquid Chromatography (LC)).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum.

  • Expected Observation: The molecular ion peak ([M+H]⁺ or M⁺) will appear at a mass approximately 1.00335 Da higher than the unlabeled compound for each incorporated ¹³C atom. For example, the monoisotopic mass of unlabeled 2-aminopyrimidine is ~95.05 Da, while the ¹³C₁-labeled version will be ~96.05 Da. The relative intensities of the labeled and unlabeled peaks can be used to determine the percentage of isotopic incorporation.

Application in Drug Development: Kinase Inhibition

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors. These inhibitors are crucial in oncology and inflammation research.

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a fundamental process in cell signaling. In many diseases, kinases become dysregulated, leading to uncontrolled cell proliferation. 2-aminopyrimidine-based inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby blocking the phosphorylation event.

The use of ¹³C labeled 2-aminopyrimidine inhibitors allows researchers to:

  • Trace Metabolism: Follow the metabolic fate of the drug in vitro and in vivo.

  • Quantify Target Engagement: Use MS-based methods to quantify the amount of drug bound to the target kinase.

  • Elucidate Mechanism: Serve as internal standards in competitive binding assays.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Proliferation Phosphorylated_Substrate->Cellular_Response 13C_2AP_Inhibitor [13C] 2-Aminopyrimidine Inhibitor 13C_2AP_Inhibitor->Kinase Competitive Binding

Caption: ATP-competitive inhibition of a kinase by a 2-aminopyrimidine-based drug.

2-Amino-4,6-dichloropyrimidine-13C2 CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-dichloropyrimidine-¹³C₂, a labeled variant of a crucial building block in pharmaceutical and agrochemical research. This document compiles essential data, including its Chemical Abstracts Service (CAS) number, chemical structure, and physical and chemical properties. Furthermore, it details an experimental protocol for the synthesis of the unlabeled analogue, which serves as a foundational method for its isotopically labeled counterpart.

Core Compound Information

CAS Number: 1346605-11-5[1]

Chemical Structure:

The structure of 2-Amino-4,6-dichloropyrimidine-¹³C₂ features a pyrimidine (B1678525) ring with two chlorine atoms at positions 4 and 6, and an amino group at position 2. The isotopic labeling is at two of the carbon atoms within the pyrimidine ring.

Molecular Formula: C₂¹³C₂H₃Cl₂N₃[1]

Molecular Weight: 165.98 g/mol [1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the unlabeled 2-Amino-4,6-dichloropyrimidine (B145751) (CAS: 56-05-3), which are expected to be comparable for the ¹³C₂ labeled version.

Table 1: Physical Properties

PropertyValueSource
Melting Point219-222 °C[2][3]
Boiling Point219-222 °C[2]
AppearanceWhite to light yellow crystalline powder[4]
SolubilityInsoluble in water; Soluble in acetone, ethanol[2][4]

Table 2: Chemical and Safety Information

PropertyValueSource
Molecular FormulaC₄H₃Cl₂N₃[5]
Molecular Weight163.99 g/mol [5]
pKa0.14 ± 0.10 (Predicted)[2]
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal WordWarning

Experimental Protocols

Synthesis of 2-Amino-4,6-dichloropyrimidine

The following protocol is adapted from a patented method for the synthesis of the unlabeled 2-Amino-4,6-dichloropyrimidine and provides a robust framework for its production.[6]

Materials:

  • 2-amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

Procedure:

  • In a 4-neck 1000 mL round-bottom flask equipped with a stirrer, heating mantle, condenser, and an addition funnel, charge 556.8 g (3.63 mol) of phosphorus oxychloride and 131.2 g (1.03 mol) of 2-amino-4,6-dihydroxypyrimidine.[6]

  • Heat the mixture to 55-60 °C.

  • Add N,N-dimethylaniline (229.4 g, 2.10 mol) over 3 hours while maintaining the reaction temperature between 60-70 °C.[6]

  • After the addition is complete, stir the reaction mixture for an additional hour.[6]

  • In a separate reaction vessel equipped with a cooling jacket and a stirrer, place 1.08 L of water.

  • Pump the reaction mixture from the first reactor into the second reaction vessel containing water.

  • The resulting suspension is then cooled to 15-20 °C, filtered, and washed with water.

  • The collected crystals are air-dried to yield the final product.

This process has been reported to yield the product in high purity (99.2% assay) and a yield of 86%.[6]

Visualizations

Chemical Structure of 2-Amino-4,6-dichloropyrimidine-¹³C₂

cluster_0 2-Amino-4,6-dichloropyrimidine-¹³C₂ C1 ¹³C N1 N C1->N1 Cl1 Cl C1->Cl1 C2 C N1->C2 N2 N C2->N2 N3 NH₂ C2->N3 C3 ¹³C N2->C3 C4 C C3->C4 Cl2 Cl C3->Cl2 C4->C1 H1 H C4->H1

Caption: Chemical structure of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Synthetic Workflow for 2-Amino-4,6-dichloropyrimidine

G A Charge Reactor with 2-amino-4,6-dihydroxypyrimidine and POCl₃ B Heat Mixture to 55-60 °C A->B C Add N,N-dimethylaniline (60-70 °C, 3h) B->C D Stir for 1 hour C->D E Quench Reaction Mixture in Water D->E F Cool Suspension to 15-20 °C E->F G Filter and Wash with Water F->G H Air Dry Product G->H

Caption: Synthetic workflow for 2-Amino-4,6-dichloropyrimidine.

References

Commercial Availability and Technical Guide for 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available isotopically labeled compound, 2-Amino-4,6-dichloropyrimidine-¹³C₂. This document is intended for researchers, scientists, and drug development professionals who require this compound for their studies, particularly in areas such as drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard in quantitative mass spectrometry.

Commercial Availability

2-Amino-4,6-dichloropyrimidine-¹³C₂ is available for research and experimental use from specialized chemical suppliers. One confirmed supplier is Alfa Chemistry .[1] While a detailed specification sheet is not publicly available through general searches, typical product specifications for isotopically labeled compounds of this nature are provided below. Researchers are advised to contact the supplier directly for a certificate of analysis with precise quantitative data.

Data Presentation: Product Specifications

The following table summarizes the typical quantitative data for 2-Amino-4,6-dichloropyrimidine-¹³C₂. These values are representative and should be confirmed with the supplier's specific batch information.

ParameterTypical ValueNotes
Chemical Formula ¹³C₂C₂H₃Cl₂N₃Two carbon atoms in the pyrimidine (B1678525) ring are ¹³C.
Molecular Weight ~165.99 g/mol The exact molecular weight will depend on the isotopic purity.
Isotopic Enrichment ≥ 98%Refers to the percentage of molecules containing two ¹³C atoms.
Chemical Purity ≥ 98% (by HPLC)Denotes the percentage of the desired compound relative to impurities.
Appearance Pale cream to white powder[2]
Solubility Soluble in acetone (B3395972) and toluene; insoluble in water.[3]Solubility may vary slightly from the unlabeled analog.
Storage Store in a cool, dry place.[3]Recommended storage at 2-8°C for long-term stability.

Experimental Protocols

Proposed Synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂

The synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂ can be adapted from established methods for the unlabeled compound. A common route involves the condensation of a ¹³C-labeled malonic acid derivative with guanidine (B92328), followed by chlorination.

Reaction Scheme:

  • Condensation: Diethyl malonate-¹³C₂ is reacted with guanidine in the presence of a base (e.g., sodium ethoxide) to form 2-amino-4,6-dihydroxypyrimidine-¹³C₂.

  • Chlorination: The resulting dihydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Detailed Methodology:

  • Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine-¹³C₂

    • To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate-¹³C₂.

    • Add guanidine hydrochloride to the mixture.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter the precipitate, wash with water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine-¹³C₂.

  • Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂

    • Suspend 2-amino-4,6-dihydroxypyrimidine-¹³C₂ in an excess of phosphorus oxychloride (POCl₃).

    • Add an acid scavenger, such as N,N-dimethylaniline, to the mixture.

    • Heat the mixture under reflux for several hours.

    • After completion of the reaction, carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Application as an Internal Standard for LC-MS/MS Analysis

¹³C-labeled compounds are ideal internal standards for quantitative mass spectrometry as they co-elute with the analyte of interest and exhibit similar ionization efficiency, thus effectively compensating for matrix effects.[4][5]

Experimental Workflow:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the unlabeled analyte (2-amino-4,6-dichloropyrimidine) in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the ¹³C-labeled internal standard (2-Amino-4,6-dichloropyrimidine-¹³C₂) in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the biological matrix of interest (e.g., plasma, urine).

    • Add a fixed amount of the internal standard solution to each calibration standard and QC sample.

  • Sample Preparation (e.g., Protein Precipitation for Plasma Samples):

    • To an aliquot of the plasma sample (or calibration standard/QC), add the internal standard solution.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Use a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.

    • Detect the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Analyte MRM transition: Determine the precursor ion ([M+H]⁺) and a suitable product ion for the unlabeled 2-amino-4,6-dichloropyrimidine.

      • Internal Standard MRM transition: The precursor ion for 2-Amino-4,6-dichloropyrimidine-¹³C₂ will be [M+2+H]⁺. Select a corresponding product ion.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Synthesis_Pathway A Diethyl malonate-¹³C₂ C 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ A->C Condensation (NaOEt, Ethanol, Reflux) B Guanidine B->C E 2-Amino-4,6-dichloropyrimidine-¹³C₂ C->E Chlorination (Reflux) D POCl₃ D->E

Caption: Proposed synthetic pathway for 2-Amino-4,6-dichloropyrimidine-¹³C₂.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis A Prepare Stock Solutions (Analyte & ¹³C₂-IS) B Spike Biological Matrix (Calibration Standards & QCs) A->B C Add ¹³C₂-Internal Standard B->C D Protein Precipitation (e.g., Acetonitrile) C->D E Centrifugation D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis (MRM Mode) F->G H Data Processing (Peak Area Ratio) G->H I Quantification (Calibration Curve) H->I

Caption: Experimental workflow for LC-MS/MS analysis using a ¹³C-labeled internal standard.

References

An In-depth Technical Guide to Stable Isotope Labeling with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological and pharmaceutical research, enabling the precise tracking and quantification of molecules within complex biological systems. Among the various classes of molecules amenable to isotopic labeling, pyrimidine (B1678525) derivatives are of particular interest due to their central role in nucleic acid synthesis, energy metabolism, and cellular signaling. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into pyrimidine nucleosides and their analogues allows for the detailed investigation of metabolic pathways, the elucidation of drug mechanisms of action, and the discovery of novel therapeutic targets.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling with pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals who wish to leverage this powerful technique in their work. The guide covers key aspects of pyrimidine metabolism, different strategies for isotopic labeling, detailed experimental considerations, and data analysis approaches.

Core Concepts in Pyrimidine Metabolism

The ability to effectively use stable isotope-labeled pyrimidines relies on a fundamental understanding of their metabolic pathways. There are two primary pathways for pyrimidine nucleotide biosynthesis: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Synthesis

The de novo pathway builds pyrimidine rings from simple precursors, including bicarbonate, aspartate, and glutamine. This pathway is a key target for therapeutic intervention, particularly in cancer chemotherapy. The sequence of reactions involves the formation of carbamoyl (B1232498) phosphate (B84403) and its subsequent condensation with aspartate to form orotate, which is then converted to uridine (B1682114) monophosphate (UMP). UMP serves as the precursor for other pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP) for DNA synthesis.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl_Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Glutamine Glutamine Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate ATCase Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDPK dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP CTPS dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase

De novo pyrimidine synthesis pathway.
Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides that are released during the degradation of DNA and RNA. This pathway is crucial for tissues and cells that have a limited capacity for de novo synthesis. Key enzymes in this pathway include uridine-cytidine kinase and thymidine kinase, which phosphorylate uridine, cytidine, and thymidine to their respective mononucleotides.

pyrimidine_salvage_pathway cluster_salvage Pyrimidine Salvage Pathway Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase UMP UMP Uridine->UMP Uridine-Cytidine Kinase Nucleic_Acids Nucleic_Acids UMP->Nucleic_Acids Cytosine Cytosine Cytidine Cytidine Cytosine->Cytidine Cytidine Deaminase CMP CMP Cytidine->CMP Uridine-Cytidine Kinase CMP->Nucleic_Acids Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase TMP TMP Thymidine->TMP Thymidine Kinase TMP->Nucleic_Acids Degradation_Products Degradation_Products Nucleic_Acids->Degradation_Products Degradation Degradation_Products->Uracil Degradation_Products->Cytosine Degradation_Products->Thymine

Pyrimidine salvage pathway.

Strategies for Stable Isotope Labeling with Pyrimidine Derivatives

Several strategies have been developed for the incorporation of stable isotopes into pyrimidines, each with its own advantages and applications.

Metabolic Labeling in Cell Culture

Metabolic labeling is a powerful approach where cells are cultured in a medium containing a stable isotope-labeled precursor, such as ¹³C-glucose or ¹⁵N-glutamine. These precursors are utilized by the cells in the de novo synthesis pathway, leading to the incorporation of the stable isotopes into newly synthesized pyrimidine nucleotides. This method is particularly useful for studying metabolic flux and the dynamics of nucleic acid synthesis.

Chemical Synthesis of Labeled Pyrimidine Derivatives

For applications requiring site-specific labeling or the use of modified pyrimidine analogues, chemical synthesis is the preferred method. A notable example is the deconstruction-reconstruction strategy for synthesizing isotopically enriched pyrimidines.[1][2] This approach involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by reconstruction of the ring using an isotopically labeled amidine, allowing for the incorporation of ¹³C, ¹⁵N, or deuterium at specific positions.[1]

Pyrimidine-Based Labeling Reagents for Proteomics

Stable isotope-labeled pyrimidine derivatives have also been developed as reagents for quantitative proteomics. One such reagent is [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), which is used for the comparative quantification of proteins by mass spectrometry.[3][4] This reagent specifically labels cysteine residues in peptides, and the mass difference between the light (d₀) and heavy (d₆) forms allows for the relative quantification of proteins from different samples.

Data Presentation

Table 1: Ribonucleotide Pool Sizes and Synthesis Rates in PC-12 Cells

NucleotidePool Size (pmol/10⁶ cells)Rate of Synthesis from [³H]uridine (pmol/min per 10⁶ cells)
UTP235 ± 2512.5 ± 1.5
CTP85 ± 103.2 ± 0.4
UMP30 ± 5-
CMP20 ± 4-
Data adapted from a study on pyrimidine metabolism in rat pheochromocytoma PC-12 cells.[5]

Table 2: Isotopic Enrichment of Hepatic RNA Nucleosides from a ¹³C-Labeled Diet

NucleosideIsotopic Enrichment (Atom % Excess) - AvianIsotopic Enrichment (Atom % Excess) - Murine
Uridine1.5 ± 0.20.8 ± 0.1
Cytidine1.3 ± 0.10.7 ± 0.1
Adenosine0.01 ± 0.0050.1 ± 0.02
Guanosine0.01 ± 0.0040.05 ± 0.01
Data highlights the preferential incorporation of dietary pyrimidine nucleosides into hepatic RNA.[6]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of stable isotope labeling experiments. Below are outlines of key experimental protocols.

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Glucose for Pyrimidine Flux Analysis
  • Cell Culture: Culture mammalian cells in standard medium to the desired confluency.

  • Media Exchange: Replace the standard medium with a glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose.

  • Incubation: Incubate the cells for a specified period to allow for the incorporation of the ¹³C label into downstream metabolites.

  • Metabolite Extraction: Harvest the cells and quench metabolism rapidly, typically with cold methanol. Extract polar metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Sample Preparation: Dry the polar metabolite extracts and derivatize them if necessary for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the samples by MS to determine the mass isotopologue distribution of pyrimidine pathway intermediates and nucleotides.

  • Data Analysis: Use the mass isotopologue distribution data to calculate metabolic fluxes through the de novo pyrimidine synthesis pathway.

Protocol 2: Synthesis of a ¹⁵N-Labeled Pyrimidine via Deconstruction-Reconstruction
  • Deconstruction: Treat the starting pyrimidine with triflic anhydride (B1165640) (Tf₂O) and an aniline (B41778) to form a pyrimidinium salt.

  • Cleavage: Cleave the pyrimidinium salt with a nucleophilic amine, such as pyrrolidine, to generate a vinamidinium salt intermediate.[1]

  • Reconstruction: Cyclize the vinamidinium salt with a ¹⁵N-labeled amidine under basic conditions to form the ¹⁵N-labeled pyrimidine.

  • Purification: Purify the resulting labeled pyrimidine using standard chromatographic techniques.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Protocol 3: DMMSP Labeling of Cysteine-Containing Peptides for Quantitative Proteomics
  • Protein Extraction and Digestion: Extract proteins from two different samples (e.g., control and treated) and digest them into peptides using trypsin.

  • Labeling: Label the peptides from the control sample with the "light" [d₀]-DMMSP reagent and the peptides from the treated sample with the "heavy" [d₆]-DMMSP reagent. The reaction is typically carried out in a buffer at a slightly basic pH.

  • Quenching and Mixing: Quench the labeling reaction and mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Mass Spectrometry Analysis: Analyze the mixed peptide sample by MALDI-TOF MS or LC-MS/MS.

  • Data Analysis: Identify the peptide pairs that differ in mass by 6 Da (due to the six deuterium atoms in the heavy reagent). The ratio of the peak intensities of the light and heavy forms of each peptide corresponds to the relative abundance of the protein in the two samples.

Mandatory Visualization

Experimental Workflow for DMMSP-Based Quantitative Proteomics

dmmsp_workflow Sample_A Protein Sample A (Control) Digestion_A Tryptic Digestion Sample_A->Digestion_A Sample_B Protein Sample B (Treated) Digestion_B Tryptic Digestion Sample_B->Digestion_B Labeling_A Label with [d0]-DMMSP (Light) Digestion_A->Labeling_A Labeling_B Label with [d6]-DMMSP (Heavy) Digestion_B->Labeling_B Mixing Mix 1:1 Labeling_A->Mixing Labeling_B->Mixing MS_Analysis LC-MS/MS Analysis Mixing->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

DMMSP labeling workflow.

Conclusion

Stable isotope labeling with pyrimidine derivatives offers a versatile and powerful set of tools for investigating a wide range of biological questions. From tracing metabolic pathways and quantifying nucleic acid dynamics to identifying and quantifying changes in the proteome, the applications of this technology are vast and continue to expand. By carefully selecting the appropriate labeling strategy and experimental conditions, researchers can gain unprecedented insights into the complex roles of pyrimidines in health and disease. This technical guide provides a solid foundation for understanding and implementing these techniques, empowering scientists to advance their research in drug discovery and development.

References

2-Amino-4,6-dichloropyrimidine-13C2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-4,6-dichloropyrimidine and its ¹³C₂ Isotope

This guide provides a detailed overview of the molecular properties of 2-Amino-4,6-dichloropyrimidine and its isotopically labeled form, 2-Amino-4,6-dichloropyrimidine-¹³C₂. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Formula and Weight

2-Amino-4,6-dichloropyrimidine is a substituted pyrimidine (B1678525) derivative.[1] Its chemical structure consists of a pyrimidine ring with two chlorine atoms at positions 4 and 6, and an amino group at position 2. The standard compound has the molecular formula C₄H₃Cl₂N₃.[1][2][3][4][5] The molecular weight is approximately 163.99 g/mol .[2][3][4][5]

For isotopic labeling studies, the ¹³C₂ variant is utilized. In this form, two of the four carbon atoms in the pyrimidine ring are replaced with the stable carbon-13 isotope. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons.[6] The atomic mass of carbon-13 is approximately 13.003354835 Da.[6] This substitution increases the overall molecular weight of the compound.

The molecular formula for the isotopically labeled compound is represented as [¹³C]₂C₂H₃Cl₂N₃. The calculated molecular weight for this labeled variant is approximately 166.00 g/mol , taking into account the higher mass of the two ¹³C atoms.

Data Summary

The quantitative data for both the unlabeled and the ¹³C₂ labeled 2-Amino-4,6-dichloropyrimidine are summarized in the table below for direct comparison.

Property2-Amino-4,6-dichloropyrimidine2-Amino-4,6-dichloropyrimidine-¹³C₂
Molecular Formula C₄H₃Cl₂N₃[1][2][3][4][5][¹³C]₂C₂H₃Cl₂N₃
Molecular Weight ~163.99 g/mol [2][3][4][5]~166.00 g/mol
Monoisotopic Mass 162.970403 u164.977113 u

Experimental Protocols

The determination of the molecular weight of these compounds is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte (either the standard or the ¹³C₂ labeled compound) is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and keep the molecular ion intact.

  • Mass Analysis: The ionized molecules are then passed through a high-resolution mass analyzer, like an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) with high accuracy.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is identified.

  • Data Analysis: The precise molecular weight is determined from the m/z value of the molecular ion peak. For the ¹³C₂ labeled compound, the molecular ion peak will be shifted to a higher m/z value by approximately 2.0067 Da compared to the unlabeled compound, confirming the successful incorporation of the two ¹³C isotopes.

Logical Relationship Visualization

The following diagram illustrates the relationship between the standard 2-Amino-4,6-dichloropyrimidine and its ¹³C₂ isotopologue through isotopic labeling.

G Isotopic Labeling of 2-Amino-4,6-dichloropyrimidine A 2-Amino-4,6-dichloropyrimidine (C₄H₃Cl₂N₃) MW: ~163.99 g/mol B 2-Amino-4,6-dichloropyrimidine-¹³C₂ ([¹³C]₂C₂H₃Cl₂N₃) MW: ~166.00 g/mol A->B + 2 ¹³C atoms

Isotopic relationship diagram.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,6-dichloropyrimidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Amino-4,6-dichloropyrimidine-13C2. It also details its application as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, and its use as an internal standard in analytical methodologies.

Compound Identification and Properties

2-Amino-4,6-dichloropyrimidine, isotopically labeled with two Carbon-13 atoms, is a stable, solid organic compound. The isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, providing a distinct mass shift while maintaining identical chemical properties to its unlabeled counterpart.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 56-05-3 (unlabeled)[1]
Molecular Formula C213C2H3Cl2N3
Molecular Weight ~165.99 g/mol (slight variation due to 13C)
Appearance Off-white to light yellow powder
Melting Point 219-222 °C
Solubility Low water solubility
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

CategoryRecommendations
Prevention - Avoid breathing dust/fume/gas/mist/vapors/spray. - Wash face, hands, and any exposed skin thoroughly after handling. - Do not eat, drink, or smoke when using this product. - Use only outdoors or in a well-ventilated area. - Wear protective gloves/protective clothing/eye protection/face protection.
Response - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. - If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Storage - Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal - Dispose of contents/container to an approved waste disposal plant.

Incompatibility:

  • Strong oxidizing agents

  • Strong acids

Hazardous Decomposition Products:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen chloride gas

Application in Kinase Inhibitor Synthesis

2-Amino-4,6-dichloropyrimidine is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including potent kinase inhibitors. The dichloro substitutions at the 4 and 6 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Synthesis of a Cyclin-Dependent Kinase (CDK) Inhibitor Intermediate

The following is a representative protocol for the synthesis of a 2,4-diaminopyrimidine (B92962) derivative, a common scaffold in CDK inhibitors.[2]

Experimental Protocol:

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted aniline (B41778) (e.g., 4-sulfamoylaniline)

  • Xantphos

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2-Amino-4,6-dichloropyrimidine, the substituted aniline, Xantphos, Pd2(dba)3, and Cs2CO3.

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110 °C under microwave irradiation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to yield the desired 2-((4-sulfamoylphenyl)amino)-4-chloropyrimidine derivative.

Logical Workflow for Kinase Inhibitor Synthesis:

G A 2-Amino-4,6-dichloropyrimidine C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->C B Substituted Aniline B->C D Monosubstituted Intermediate C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Second Nucleophile (e.g., another amine) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic strategy for a kinase inhibitor.

Target Signaling Pathway: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are crucial for regulating the cell cycle.[3] Their dysregulation is a hallmark of many cancers.[3] Inhibitors synthesized from 2-Amino-4,6-dichloropyrimidine can target these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 binds DNA_rep DNA Replication CDK2->DNA_rep initiates Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK signaling pathway.

Application as an Internal Standard in LC-MS/MS Analysis

The Carbon-13 labeled this compound is an excellent internal standard for the quantification of the unlabeled analyte or its derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[4][5]

General LC-MS/MS Protocol for Pyrimidine Derivatives

The following is a generalized protocol for the quantitative analysis of a pyrimidine-based compound in a biological matrix, such as plasma, using a SIL-IS.

Experimental Protocol:

Materials:

  • Biological matrix (e.g., plasma) containing the analyte

  • This compound (or a derivative) as the internal standard (IS)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 10 µL of the IS working solution (a known concentration of this compound in a suitable solvent).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

Experimental Workflow for LC-MS/MS Quantification:

LCMS_Workflow A Biological Sample (e.g., Plasma) B Spike with 13C2-Internal Standard A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection & Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Analysis (Analyte/IS Ratio) G->H I Quantification H->I

Caption: Workflow for bioanalytical quantification.

Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for a kinase inhibitor synthesized from 2-Amino-4,6-dichloropyrimidine and for an LC-MS/MS assay using the 13C2-labeled internal standard.

Table 1: Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
CDK2/Cyclin A50
CDK4/Cyclin D1120
p38α MAPK85
VEGFR2250

Table 2: LC-MS/MS Assay Performance

ParameterValue
Linearity (r2)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%

Conclusion

This compound is a valuable research chemical with important applications in drug discovery and bioanalysis. Proper safety precautions are essential for its handling due to its potential hazards. Its utility as a synthetic intermediate for kinase inhibitors and as a stable isotope-labeled internal standard underscores its importance for researchers in the pharmaceutical sciences. This guide provides a foundational understanding to ensure its safe and effective use in a laboratory setting.

References

An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical control of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Given the specialized nature of this isotopically labeled compound, this document combines established methods for the unlabeled analogue with general principles of isotopic analysis to offer robust experimental protocols and data interpretation frameworks.

Synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂

The synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is predicated on the chlorination of its corresponding dihydroxy precursor. The most direct and feasible synthetic route involves the use of commercially available 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ as the starting material. This ensures the incorporation of the ¹³C isotopes at the desired positions in the pyrimidine (B1678525) ring.

Proposed Synthetic Pathway:

The conversion of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ to 2-Amino-4,6-dichloropyrimidine-¹³C₂ is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

G A 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ C 2-Amino-4,6-dichloropyrimidine-¹³C₂ A->C Chlorination Reaction B Phosphorus Oxychloride (POCl₃) Triethylamine (optional base) B->C Reagents G cluster_0 Synthesis cluster_1 Purification A Reactants: 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ POCl₃ B Chlorination Reaction A->B C Quenching and Precipitation B->C D Filtration and Washing C->D E Crude Product D->E F Crude Product G Recrystallization F->G H Filtration G->H I Drying H->I J Purified Product I->J G cluster_0 Chemical Purity cluster_1 Isotopic Enrichment A Purified 2-Amino-4,6-dichloropyrimidine-¹³C₂ B HPLC Analysis A->B C GC-MS Analysis A->C D NMR Spectroscopy A->D E Mass Spectrometry A->E F Final Quality Control Report B->F C->F D->F E->F

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Studies of 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a practical guide based on established principles of in vivo metabolic studies using stable isotope-labeled compounds. As of the latest literature review, specific in vivo metabolic studies utilizing 2-Amino-4,6-dichloropyrimidine-¹³C₂ have not been published. Therefore, the metabolic pathways, quantitative data, and specific experimental outcomes described herein are hypothetical and intended to serve as a foundational framework for designing and conducting such studies.

Introduction

2-Amino-4,6-dichloropyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural alerts suggesting potential for diverse biological activities. The use of its stable isotope-labeled isotopologue, 2-Amino-4,6-dichloropyrimidine-¹³C₂, offers a powerful and safe method for elucidating its metabolic fate in living organisms. Stable isotope labeling with ¹³C provides a non-radioactive approach to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites.[1][2][3]

The ¹³C₂ label on the pyrimidine (B1678525) ring provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for unambiguous identification and quantification of the compound and its metabolic products in complex biological matrices.[4] This approach is invaluable for understanding the compound's pharmacokinetic profile, identifying potential metabolic liabilities, and investigating mechanisms of action or toxicity.[3][]

Key Applications:

  • Pharmacokinetic (PK) and ADME Studies: Tracing the time course of the compound and its metabolites in plasma, tissues, and excreta.[1][]

  • Metabolite Identification and Profiling: Unambiguously identifying and structurally characterizing metabolites in various biological samples.

  • Metabolic Pathway Elucidation: Determining the primary biotransformation routes of the parent compound.

  • Covalent Binding Studies: Investigating the potential for formation of reactive metabolites that may bind to macromolecules.[]

Hypothetical Metabolic Pathways

Based on the structure of 2-Amino-4,6-dichloropyrimidine, several metabolic transformations can be postulated. The presence of chloro- and amino-substituents on the pyrimidine ring suggests susceptibility to common phase I and phase II metabolic reactions.

Phase I Reactions (Functionalization):

  • Oxidative Dechlorination: Replacement of one or both chlorine atoms with a hydroxyl group, mediated by cytochrome P450 enzymes.

  • Hydroxylation: Direct hydroxylation of the pyrimidine ring.

  • N-Oxidation: Oxidation of the amino group.

Phase II Reactions (Conjugation):

  • Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.

  • Sulfation: Conjugation of hydroxylated metabolites with sulfate.

  • Glutathione Conjugation: Displacement of a chlorine atom by glutathione, potentially leading to the formation of mercapturic acid derivatives.

The following diagram illustrates these potential metabolic pathways.

Metabolic Pathway of 2-Amino-4,6-dichloropyrimidine-13C2 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Amino-4,6-dichloropyrimidine-¹³C₂ OxidativeDechlorination Mono-hydroxylated Metabolite (Dechlorinated) Parent->OxidativeDechlorination CYP450 Hydroxylation Ring-hydroxylated Metabolite Parent->Hydroxylation CYP450 N_Oxidation N-Oxide Metabolite Parent->N_Oxidation CYP450/FMO GSH_Adduct Glutathione Adduct Parent->GSH_Adduct GST Glucuronide Glucuronide Conjugate OxidativeDechlorination->Glucuronide UGT Sulfate Sulfate Conjugate OxidativeDechlorination->Sulfate SULT Hydroxylation->Glucuronide UGT Hydroxylation->Sulfate SULT MercapturicAcid Mercapturic Acid GSH_Adduct->MercapturicAcid Experimental Workflow for In Vivo Study cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimation Animal Acclimation Dosing Oral Gavage Dosing (2-Amino-4,6-dichloropyrimidine-¹³C₂) Acclimation->Dosing SampleCollection Sample Collection (Blood, Urine, Feces) Dosing->SampleCollection PlasmaPrep Plasma Preparation SampleCollection->PlasmaPrep Extraction Metabolite Extraction PlasmaPrep->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis DataAnalysis Data Analysis & Metabolite ID LCMS_Analysis->DataAnalysis

References

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine is a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. Isotopic labeling, such as with ¹³C, provides a powerful tool for mechanistic studies, metabolic tracking, and advanced NMR structural analysis. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of 2-Amino-4,6-dichloropyrimidine-¹³C₂, focusing on ¹H and ¹³C NMR techniques. The dual ¹³C labeling introduces homonuclear ¹³C-¹³C coupling, which offers unique insights into the molecular structure.

Predicted NMR Spectral Data

Due to the isotopic labeling at two carbon positions, the ¹³C NMR spectrum of 2-Amino-4,6-dichloropyrimidine-¹³C₂ will exhibit characteristic splitting patterns arising from ¹³C-¹³C coupling. The exact positions of the labels will determine the observed coupling. Assuming labeling at the C4 and C6 positions, a one-bond coupling (¹J(C,C)) would be observed. If the labels are at C2 and C5, a three-bond coupling (³J(C,C)) would be expected. This section provides predicted data for unlabeled and ¹³C₂-labeled 2-Amino-4,6-dichloropyrimidine for comparison.

Table 1: Predicted ¹H NMR Data for 2-Amino-4,6-dichloropyrimidine
ProtonsPredicted Chemical Shift (δ) ppmMultiplicitySolvent
-NH₂~7.0 - 8.0Broad SingletDMSO-d₆
H-5~6.5 - 7.5SingletDMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4,6-dichloropyrimidine and its ¹³C₂ Isotopologue
CarbonUnlabeled Chemical Shift (δ) ppm (Predicted)¹³C₂-labeled Chemical Shift (δ) ppm (Predicted)Predicted ¹J(C,C) Coupling Constant (Hz)
C2~163~163-
C4~160~16050 - 60
C6~160~16050 - 60
C5~100~100-

Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine (B1678525) derivatives. The predicted ¹J(C,C) is an approximation for adjacent carbons in a heteroaromatic ring and would result in doublets for the signals of the labeled carbons.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 10-25 mg of 2-Amino-4,6-dichloropyrimidine-¹³C₂ for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of compounds. Other potential solvents include CDCl₃ or acetone-d₆. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H NMR Spectrum
  • Spectrometer Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Tune and match the probe for ¹H frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative analysis.

    • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width (SW): 12-16 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent peak or TMS (if added).

    • Integrate the peaks to determine the relative number of protons.

Protocol 3: Acquisition of ¹³C{¹H} NMR Spectrum
  • Spectrometer Setup:

    • Tune and match the probe for ¹³C frequency.

    • Maintain the lock and shim from the ¹H setup.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer delays.

    • Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, even with isotopic enrichment.

    • Spectral Width (SW): 200-250 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_structure Molecular Structure cluster_data NMR Data cluster_interpretation Interpretation mol 2-Amino-4,6-dichloropyrimidine-¹³C₂ chem_shift Chemical Shifts (δ) mol->chem_shift determines coupling Coupling Constants (J) mol->coupling determines environment Chemical Environment chem_shift->environment connectivity Atom Connectivity coupling->connectivity integration Integration integration->environment relative number of nuclei

Applications of 13C Labeled Compounds in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. The replacement of a ¹²C atom with a non-radioactive, heavy ¹³C isotope in a drug molecule creates a tracer that is chemically identical to the parent drug but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This unique characteristic allows for the precise and accurate tracking of a drug's fate in complex biological systems, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

These application notes provide a comprehensive overview of the key applications of ¹³C labeled compounds in drug metabolism studies, complete with detailed experimental protocols and data presentation guidelines.

Core Principles of ¹³C Isotopic Labeling in Drug Metabolism

The fundamental principle behind using ¹³C labeled compounds is their ability to serve as tracers.[5] When a ¹³C labeled drug is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart.[6] Analytical techniques, primarily LC-MS/MS, can then differentiate between the drug and its metabolites containing the ¹³C label from the endogenous molecules, reducing background noise and improving detection sensitivity.[7] This allows for unambiguous metabolite identification, accurate quantification, and detailed elucidation of metabolic pathways.[8]

Key Applications

The use of ¹³C labeled compounds offers significant advantages in several key areas of drug metabolism research:

  • Metabolite Identification and Structural Elucidation: Co-administration of a 1:1 mixture of a ¹³C labeled drug and its unlabeled version results in a characteristic doublet signal in the mass spectrum for the parent drug and all its metabolites. This "isotope signature" allows for the rapid and confident identification of drug-related compounds in complex biological matrices.[2]

  • Quantitative Bioanalysis: ¹³C labeled versions of a drug or its metabolites are considered the "gold standard" for internal standards in quantitative LC-MS/MS assays.[5][9] Because they co-elute with the analyte and have nearly identical ionization efficiencies, they can effectively compensate for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[10][11]

  • Pharmacokinetic (PK) Studies: ¹³C labeled drugs can be used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[1] Co-administering the labeled drug intravenously and the unlabeled drug orally (or vice versa) in the same animal allows for the simultaneous determination of absolute bioavailability, reducing inter-animal variability.[6]

  • Metabolic Pathway Elucidation and Flux Analysis: By tracing the incorporation of ¹³C atoms from a labeled drug or substrate into downstream metabolites, researchers can map out metabolic pathways and quantify the rate of metabolic reactions (fluxes).[12] This is particularly valuable for understanding the mechanism of action of a drug and identifying potential off-target effects.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.

Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Drug (Drug X) and its ¹³C-Labeled Analog

ParameterDrug X (Unlabeled)[¹³C₆]-Drug X
Cmax (ng/mL) 1520 ± 2101550 ± 230
Tmax (h) 1.5 ± 0.51.5 ± 0.5
AUC₀-t (ng·h/mL) 8760 ± 11508810 ± 1200
t₁/₂ (h) 4.2 ± 0.84.3 ± 0.9
Clearance (mL/min/kg) 25.5 ± 3.125.2 ± 3.0
Vd (L/kg) 9.8 ± 1.29.7 ± 1.1

Data are presented as mean ± standard deviation (n=6). This table illustrates the pharmacokinetic equivalence between the labeled and unlabeled drug, indicating no significant kinetic isotope effect.[6]

Table 2: Quantification of Drug Y Metabolites in Human Liver Microsomes using ¹³C-Labeled Internal Standards

MetaboliteConcentration (µM)% of Total Metabolites
M1 (Hydroxy-Y) 2.5 ± 0.345.5
M2 (N-desmethyl-Y) 1.8 ± 0.232.7
M3 (Glucuronide-Y) 0.9 ± 0.116.4
M4 (Di-hydroxy-Y) 0.3 ± 0.055.4

Metabolite concentrations were determined by LC-MS/MS using the corresponding ¹³C-labeled internal standards. Data are presented as mean ± standard deviation of triplicate experiments.

Table 3: Mass Isotopologue Distribution (MID) of a Downstream Metabolite after Incubation with a ¹³C-Labeled Drug

Mass IsotopologueRelative Abundance (%)
M+0 10.2
M+1 25.8
M+2 40.5
M+3 18.3
M+4 5.2

This table shows the distribution of ¹³C atoms in a key metabolite, providing insights into the metabolic pathway and the extent of label incorporation.

Experimental Protocols

Protocol 1: Identification of Drug Metabolites using ¹³C-Labeling and LC-MS/MS

Objective: To identify the metabolites of a drug in a biological matrix (e.g., liver microsomes, plasma).

Materials:

  • Test drug (unlabeled)

  • ¹³C-labeled test drug (e.g., with 3 or more ¹³C atoms to ensure clear mass shift)

  • Biological matrix (e.g., human liver microsomes, plasma)

  • NADPH regenerating system (for in vitro assays)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a 1:1 (mol/mol) mixture of the unlabeled and ¹³C-labeled drug.

    • Incubate this mixture with the biological matrix (e.g., human liver microsomes at 37°C with an NADPH regenerating system).

    • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Preparation:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform a full scan MS analysis to detect all ions.

    • Look for the characteristic doublet peaks separated by the mass difference corresponding to the number of ¹³C labels in the parent drug.

    • Generate an extracted ion chromatogram for both the labeled and unlabeled parent drug to confirm their co-elution.

    • Perform data-dependent MS/MS analysis on the detected doublet ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Identify potential metabolites by searching for the characteristic isotopic doublets at masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

    • Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent drug and by analyzing the mass shifts of the fragment ions.

Protocol 2: In Vivo Pharmacokinetic Study of a ¹³C-Labeled Drug in Rats

Objective: To determine the key pharmacokinetic parameters of a drug after intravenous administration.

Materials:

  • ¹³C-labeled drug

  • Sterile vehicle for injection (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (cannulated, if possible for serial blood sampling)

  • Blood collection tubes (e.g., with EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation and Administration:

    • Prepare a sterile solution of the ¹³C-labeled drug in the chosen vehicle at the desired concentration.

    • Administer a single intravenous (IV) bolus dose to the rats via the tail vein or a catheter.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-containing tubes.[13]

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Prepare plasma samples for LC-MS/MS analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard (ideally a different isotopologue of the drug).

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the ¹³C-labeled drug in each plasma sample.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the ¹³C-labeled drug versus time.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

Mandatory Visualizations

experimental_workflow_metabolite_id cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification prep_mix Prepare 1:1 Mix (Unlabeled & ¹³C-Labeled Drug) incubation Incubate with Biological Matrix prep_mix->incubation quench Quench Reaction (Ice-cold Acetonitrile) incubation->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge extract Extract Supernatant & Evaporate centrifuge->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute injection Inject Sample reconstitute->injection full_scan Full Scan MS injection->full_scan data_dependent Data-Dependent MS/MS full_scan->data_dependent peak_picking Peak Picking & Alignment data_dependent->peak_picking doublet_search Search for Isotopic Doublets peak_picking->doublet_search structure_elucidation Structural Elucidation (Fragmentation Analysis) doublet_search->structure_elucidation

Caption: Experimental workflow for metabolite identification using ¹³C-labeling.

pk_study_workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dose_prep Prepare Sterile Dose of ¹³C-Labeled Drug administration Administer IV Bolus to Rats dose_prep->administration blood_collection Serial Blood Sampling (Predetermined Time Points) administration->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep sample_prep Plasma Sample Preparation (Protein Precipitation) plasma_prep->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis concentration_time Plot Plasma Concentration vs. Time lcms_analysis->concentration_time nca Non-Compartmental Analysis concentration_time->nca parameter_calc Calculate PK Parameters (Cmax, AUC, t1/2, etc.) nca->parameter_calc

Caption: Workflow for an in-vivo pharmacokinetic study using a ¹³C-labeled drug.

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug [¹³C]-Drug M1 Metabolite 1 (Hydroxylation) Drug->M1 CYP3A4 M2 Metabolite 2 (N-dealkylation) Drug->M2 CYP2D6 M3 Metabolite 3 (Glucuronidation) M1->M3 UGT1A1 M4 Metabolite 4 (Sulfation) M1->M4 SULT1A1 Excretion Excretion M2->Excretion M3->Excretion M4->Excretion

Caption: A representative drug metabolism pathway showing Phase I and Phase II reactions.

References

Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂ Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of metabolites is crucial for understanding biological processes and for the development of new therapeutics. Carboxylic acids represent a diverse and important class of metabolites involved in numerous metabolic pathways, including energy metabolism, amino acid metabolism, and fatty acid metabolism. However, their analysis by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity and poor ionization efficiency in positive ion mode.

Chemical derivatization is a powerful strategy to overcome these challenges. This application note describes a novel approach for the sensitive and accurate quantification of carboxylic acids using a ¹³C-labeled derivatization reagent, 2-Amino-4,6-dichloropyrimidine-¹³C₂. This method is based on the nucleophilic substitution of the chlorine atoms on the pyrimidine (B1678525) ring by the carboxylate group of the analyte. The introduction of the 2-Amino-4,6-dichloropyrimidine moiety enhances the hydrophobicity of the analytes, improving their retention on reversed-phase columns. Furthermore, the presence of the pyrimidine ring with two nitrogen atoms facilitates robust ionization in positive electrospray ionization (ESI) mode. The use of the stable isotope-labeled reagent (¹³C₂) allows for the generation of an internal standard for each analyte, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The derivatization reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the carboxylate anion of the target metabolite attacks the electron-deficient carbon atom at the 4- or 6-position of the 2-Amino-4,6-dichloropyrimidine-¹³C₂ ring, displacing a chloride ion. A coupling agent is used to activate the carboxylic acid. The resulting derivative is more amenable to reversed-phase LC separation and shows enhanced ionization efficiency in positive ESI-MS. By using a known amount of the ¹³C₂-labeled derivatization reagent, each derivatized analyte will have a corresponding isotopically labeled internal standard, allowing for precise quantification using the isotope dilution method.

Experimental Protocols

1. Materials and Reagents

  • 2-Amino-4,6-dichloropyrimidine-¹³C₂ (synthesis required or custom synthesis)

  • 2-Amino-4,6-dichloropyrimidine (for unlabeled standard generation, if needed)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Pyridine, anhydrous

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Metabolite standards (e.g., succinic acid, lactic acid, fatty acids)

  • Biological matrix (e.g., plasma, cell lysate)

2. Sample Preparation

  • Metabolite Extraction:

    • For plasma/serum: To 100 µL of sample, add 400 µL of ice-cold methanol. Vortex for 1 minute.

    • For cell pellets: Resuspend the cell pellet in 500 µL of 80:20 methanol:water (v/v).

    • Incubate the mixture at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator.

3. Derivatization Protocol

  • Reconstitute the dried metabolite extract in 50 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and pyridine.

  • Prepare a stock solution of 2-Amino-4,6-dichloropyrimidine-¹³C₂ at 1 mg/mL in anhydrous acetonitrile.

  • Prepare a fresh solution of EDC (10 mg/mL) and NHS (5 mg/mL) in anhydrous acetonitrile.

  • To the reconstituted extract, add 10 µL of the EDC/NHS solution to activate the carboxylic acids. Vortex briefly.

  • Immediately add 10 µL of the 2-Amino-4,6-dichloropyrimidine-¹³C₂ solution.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After incubation, cool the reaction vial to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried derivatized sample in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For each derivatized carboxylic acid, monitor the transition from the precursor ion ([M+H]⁺) to a characteristic product ion. The precursor ion for the ¹³C₂-labeled internal standard will be 2 Da higher than the unlabeled analyte.

Data Presentation

Table 1: Hypothetical Quantitative Data for Selected Carboxylic Acids in a Biological Sample.

MetaboliteRetention Time (min)MRM Transition (Analyte)MRM Transition (¹³C₂-IS)Concentration (µM) ± SD
Lactic Acid3.5m/z 238.0 -> 163.0m/z 240.0 -> 165.0125.6 ± 8.2
Succinic Acid5.8m/z 266.0 -> 163.0m/z 268.0 -> 165.045.3 ± 3.1
Fumaric Acid6.2m/z 264.0 -> 163.0m/z 266.0 -> 165.05.7 ± 0.6
Palmitic Acid14.2m/z 404.3 -> 163.0m/z 406.3 -> 165.088.9 ± 6.5

Note: The m/z values are hypothetical and would need to be determined experimentally.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, etc.) ProteinPrecipitation Protein Precipitation (Cold Methanol) BiologicalSample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Drying1 Drying SupernatantCollection->Drying1 Reconstitution1 Reconstitution (ACN/Pyridine) Drying1->Reconstitution1 Activation Activation (EDC/NHS) Reconstitution1->Activation DerivatizationReaction Add 2-Amino-4,6-dichloropyrimidine-¹³C₂ & Incubate Activation->DerivatizationReaction Drying2 Drying DerivatizationReaction->Drying2 Reconstitution2 Reconstitution (ACN/Water/FA) Drying2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Data Data Quantification LCMS->Data

Caption: Experimental workflow for metabolite quantification.

G Metabolite R-COOH (Carboxylic Acid) Product Derivatized Metabolite (LC-MS Amenable) Metabolite->Product Nucleophilic Attack Reagent 2-Amino-4,6-dichloropyrimidine-¹³C₂ Reagent->Product Coupling EDC / NHS Coupling->Metabolite Activates

Application Notes and Protocols: Stable Isotope Labeling with 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for quantitative analysis of molecules in complex biological systems. While stable isotope-labeled amino acids are widely used in proteomics for methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), there is a growing interest in developing novel labeled precursors to probe other metabolic pathways. 2-Amino-4,6-dichloropyrimidine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its ¹³C₂-labeled analogue, 2-Amino-4,6-dichloropyrimidine-¹³C₂, presents a unique opportunity to trace the metabolic fate of pyrimidine-based compounds in drug discovery and development.

This document provides a detailed, albeit hypothetical, framework for the application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in stable isotope labeling workflows. We propose a potential metabolic incorporation pathway and provide detailed protocols for cell culture, sample preparation, and mass spectrometry analysis. This guide is intended to serve as a foundational resource for researchers looking to explore the utility of this novel isotopic tracer.

Principle of the Method

The proposed workflow is based on the cellular pyrimidine (B1678525) salvage pathway.[1][2][3] This pathway allows cells to recycle pyrimidine bases from the breakdown of DNA and RNA, or to utilize exogenous pyrimidines. We hypothesize that 2-Amino-4,6-dichloropyrimidine-¹³C₂ can be taken up by cells and, through a series of enzymatic reactions, be converted into a labeled nucleotide analog. This labeled analog can then be incorporated into newly synthesized nucleic acids (RNA and DNA) or exist within the cellular nucleotide pool. By using mass spectrometry to detect the ¹³C₂-labeled molecules, we can quantify the turnover of nucleic acids and nucleotide pools under various experimental conditions.

Applications

  • Drug Metabolism and Pharmacokinetics (DMPK): Tracing the metabolic fate of pyrimidine-based drug candidates.

  • Nucleotide Metabolism Studies: Investigating the dynamics of de novo versus salvage pathways for pyrimidine synthesis.

  • Anticancer Drug Research: Evaluating the impact of chemotherapeutics on nucleotide metabolism and nucleic acid synthesis.

  • Virology: Studying the effect of antiviral compounds on viral replication, which often relies on host cell nucleotide pools.[4]

Experimental Protocols

Cell Culture and Labeling

This protocol is adapted from standard SILAC procedures.[5][6]

  • Cell Line Selection: Choose a cell line appropriate for the research question. Ensure the cells can be cultured in a custom-defined medium.

  • Media Preparation:

    • Prepare a pyrimidine-free cell culture medium. This can be a custom formulation or a commercially available pyrimidine-deficient medium.

    • Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled pyrimidines.

    • For the "light" condition, supplement the medium with a standard concentration of unlabeled 2-Amino-4,6-dichloropyrimidine.

    • For the "heavy" condition, supplement the medium with 2-Amino-4,6-dichloropyrimidine-¹³C₂ at the same concentration as the light counterpart.

  • Cell Adaptation:

    • Culture the cells in the respective "light" and "heavy" media for at least six cell doublings to ensure maximal incorporation of the labeled or unlabeled compound.

    • Monitor cell growth and viability to ensure that 2-Amino-4,6-dichloropyrimidine and its labeled counterpart are not toxic at the concentrations used.

  • Experimental Treatment:

    • Once the cells are fully labeled, apply the experimental treatment (e.g., drug exposure, viral infection) to one of the cell populations (either "light" or "heavy"). The other population will serve as the control.

  • Cell Harvesting:

    • After the treatment period, harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population to ensure equal numbers are mixed.

    • Mix the "light" and "heavy" cell pellets in a 1:1 ratio.

Sample Preparation for Mass Spectrometry
  • Nucleic Acid Extraction:

    • From the mixed cell pellet, extract total RNA or DNA using a standard commercial kit.

  • Enzymatic Digestion:

    • Digest the purified nucleic acids into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Sample Cleanup:

    • Purify the resulting nucleosides using a solid-phase extraction (SPE) method suitable for small polar molecules.

LC-MS/MS Analysis
  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).

  • Chromatography:

    • Separate the nucleosides on a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan (MS1) to identify the "light" and "heavy" forms of the incorporated 2-Amino-4,6-dichloropyrimidine-derived nucleoside. The heavy form will have a mass shift of +2 Da due to the two ¹³C atoms.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ions to confirm their identity through fragmentation patterns.

  • Data Analysis:

    • Quantify the relative abundance of the "light" and "heavy" forms of the target molecule by comparing the peak areas from the MS1 scans. The ratio of heavy to light (H/L) indicates the change in incorporation due to the experimental treatment.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in the following tables.

Table 1: Hypothetical Quantitative Analysis of Labeled Nucleoside Analog Incorporation

Experimental ConditionReplicatePeak Area (Light)Peak Area (Heavy, ¹³C₂)H/L RatioFold Change vs. Control
Control 11.5 x 10⁶1.4 x 10⁶0.931.00
21.6 x 10⁶1.5 x 10⁶0.941.01
31.4 x 10⁶1.3 x 10⁶0.931.00
Drug Treatment A 11.5 x 10⁶0.7 x 10⁶0.470.51
21.6 x 10⁶0.8 x 10⁶0.500.54
31.4 x 10⁶0.6 x 10⁶0.430.46
Drug Treatment B 11.5 x 10⁶2.8 x 10⁶1.872.01
21.6 x 10⁶3.0 x 10⁶1.882.02
31.4 x 10⁶2.7 x 10⁶1.932.07

Table 2: Predicted Mass Spectrometry Data for the Hypothesized Labeled Nucleoside Analog

Ion TypeUnlabeled (¹²C) m/zLabeled (¹³C₂) m/z
[M+H]⁺ Predicted m/zPredicted m/z + 2.0067
[M+Na]⁺ Predicted m/zPredicted m/z + 2.0067
Fragment 1 Predicted m/zPredicted m/z or m/z + 2.0067
Fragment 2 Predicted m/zPredicted m/z or m/z + 2.0067

Visualizations

experimental_workflow A Cell Culture ('Light' vs 'Heavy' Medium) B Experimental Treatment (e.g., Drug Addition) A->B C Cell Harvesting and Mixing (1:1) B->C D Nucleic Acid Extraction C->D E Enzymatic Digestion to Nucleosides D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification of H/L Ratio) F->G

Caption: Experimental workflow for stable isotope labeling.

pyrimidine_salvage_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular A 2-Amino-4,6-dichloropyrimidine-¹³C₂ B Uptake A->B C Labeled Pyrimidine Analog Pool B->C D Conversion to Nucleoside Analog C->D E Labeled Nucleoside Analog Pool D->E F Phosphorylation E->F G Labeled Nucleotide Analog Pool F->G H Incorporation into RNA / DNA G->H I ¹³C₂-Labeled Nucleic Acids H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-4,6-dichloropyrimidine-¹³C₂ Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Amino-4,6-dichloropyrimidine-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or non-existent signal for my 2-Amino-4,6-dichloropyrimidine-¹³C₂ standard. What are the initial troubleshooting steps?

A1: When encountering a weak or absent signal, it is crucial to systematically check the instrument and sample parameters. Begin with the following:

  • Verify Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[1] Regular calibration with appropriate standards is essential for maintaining mass accuracy and sensitivity.[1]

  • Confirm Sample Concentration: An overly dilute sample may result in a signal that is below the instrument's limit of detection.[1] Conversely, a highly concentrated sample can lead to ion suppression.[1] Prepare fresh dilutions of your standard to confirm that the concentration is appropriate.

  • Check Sample Integrity: Although isotopically labeled standards are generally stable, ensure the sample has not degraded. If possible, compare with a freshly prepared standard.

Q2: My signal for 2-Amino-4,6-dichloropyrimidine-¹³C₂ is inconsistent and weak. How can I improve its ionization efficiency?

A2: Improving ionization efficiency is a key factor in enhancing signal intensity. Consider the following optimization strategies:

  • Choice of Ionization Technique: Electrospray ionization (ESI) is commonly used for polar compounds like 2-Amino-4,6-dichloropyrimidine. Experiment with both positive and negative ion modes to determine which provides a better response. Due to the amino group, positive ion mode is likely to be more effective, generating the protonated molecule [M+H]⁺.

  • Mobile Phase Optimization: The composition of your mobile phase can significantly impact ionization. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can enhance the protonation of the analyte in positive ion mode, leading to a stronger signal.[2]

  • Ion Source Parameter Tuning: Fine-tune the ion source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to maximize the signal for your specific analyte and mobile phase composition.[2]

Q3: I suspect that matrix effects are suppressing the signal of my 2-Amino-4,6-dichloropyrimidine-¹³C₂. How can I confirm and mitigate this?

A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement.[3][4][5][6]

  • Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction spike.[4][5] This involves comparing the signal response of the analyte in a clean solvent to the response in a blank matrix extract spiked with the analyte at the same concentration. A lower signal in the matrix extract indicates ion suppression.

  • Mitigating Matrix Effects:

    • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the 2-Amino-4,6-dichloropyrimidine-¹³C₂ from interfering matrix components.[6]

    • Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.[6]

    • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[2] Since you are already using a ¹³C₂-labeled compound, this can serve as an internal standard if you are quantifying the unlabeled analogue.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow for diagnosing and resolving low signal intensity issues with 2-Amino-4,6-dichloropyrimidine-¹³C₂.

LowSignalTroubleshooting start Start: Low Signal for 2-Amino-4,6-dichloropyrimidine-¹³C₂ check_instrument 1. Verify Instrument Performance - Tune and Calibrate - Check for Leaks start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Action: Perform Maintenance - Tune & Calibrate - Fix Leaks instrument_ok->fix_instrument No check_sample 2. Evaluate Sample - Confirm Concentration - Prepare Fresh Standard instrument_ok->check_sample Yes fix_instrument->check_instrument sample_ok Sample OK? check_sample->sample_ok adjust_sample Action: Adjust Concentration or Prepare New Sample sample_ok->adjust_sample No optimize_ionization 3. Optimize Ionization - ESI Mode (+/-) - Mobile Phase Additives - Source Parameters sample_ok->optimize_ionization Yes adjust_sample->check_sample ionization_improved Signal Improved? optimize_ionization->ionization_improved investigate_matrix 4. Investigate Matrix Effects - Post-Extraction Spike - Compare with Neat Solution ionization_improved->investigate_matrix No end_success End: Signal Intensity Improved ionization_improved->end_success Yes matrix_effect_present Matrix Effect Present? investigate_matrix->matrix_effect_present mitigate_matrix Action: Mitigate Matrix Effects - Improve Chromatography - Enhance Sample Cleanup matrix_effect_present->mitigate_matrix Yes end_fail End: Further Investigation Required matrix_effect_present->end_fail No mitigate_matrix->end_success

Caption: Workflow for troubleshooting low signal intensity.

Guide 2: Experimental Workflow for Method Optimization

This diagram outlines a typical workflow for developing and optimizing an LC-MS method for 2-Amino-4,6-dichloropyrimidine-¹³C₂.

MethodOptimizationWorkflow start Start: Method Development sample_prep 1. Sample Preparation - Dilution in Mobile Phase - SPE for Complex Matrices start->sample_prep lc_dev 2. LC Method Development - Column Selection (e.g., C18) - Mobile Phase Gradient sample_prep->lc_dev ms_tuning 3. MS Parameter Tuning - Infuse Standard Solution - Optimize Source Parameters lc_dev->ms_tuning injection 4. Injection & Data Acquisition ms_tuning->injection data_analysis 5. Data Analysis - Peak Integration - Signal-to-Noise Ratio injection->data_analysis evaluation Signal Adequate? data_analysis->evaluation end_success End: Method Optimized evaluation->end_success Yes refine_method Refine Method - Adjust LC Gradient - Further Tune MS evaluation->refine_method No refine_method->lc_dev

Caption: LC-MS method optimization workflow.

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol is for optimizing the MS parameters for 2-Amino-4,6-dichloropyrimidine-¹³C₂ using direct infusion.

  • Prepare a Standard Solution: Dissolve the 2-Amino-4,6-dichloropyrimidine-¹³C₂ standard in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Set up the Infusion: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Tune MS Parameters: While infusing, adjust the following parameters to maximize the signal intensity of the precursor ion (m/z for [M+H]⁺):

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature

    • Fragmentor Voltage

  • Record Optimal Parameters: Once the signal is maximized and stable, record the optimized parameters for use in your LC-MS method.

Protocol 2: LC-MS Analysis

This is a general LC-MS protocol that can be adapted for the analysis of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Selected Ion Monitoring (SIM) for the precursor ion or Multiple Reaction Monitoring (MRM) if a specific fragment is known and targeted for quantification.

    • Use the optimized source parameters from Protocol 1.

Data Presentation

The following tables provide hypothetical data to illustrate the effects of different experimental parameters on the signal intensity of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Table 1: Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase AdditiveAverage Peak Area (n=3)Relative Signal Intensity (%)
None150,000100
0.1% Formic Acid750,000500
0.1% Acetic Acid450,000300
5 mM Ammonium Formate600,000400

Table 2: Effect of Capillary Voltage on Signal Intensity

Capillary Voltage (V)Average Peak Area (n=3)Relative Signal Intensity (%)
2000300,000100
2500550,000183
3000750,000250
3500680,000227

Table 3: Assessment of Matrix Effect

Sample TypeAverage Peak Area (n=3)Matrix Effect (%)
Standard in Neat Solution800,000N/A
Post-Extraction Spike in Plasma320,000-60% (Ion Suppression)
Post-Extraction Spike in Urine560,000-30% (Ion Suppression)

References

Technical Support Center: Optimizing LC-MS Methods for 2-Amino-4,6-dichloropyrimidine-13C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-Amino-4,6-dichloropyrimidine and its stable isotope-labeled internal standard, 2-Amino-4,6-dichloropyrimidine-13C2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for 2-Amino-4,6-dichloropyrimidine analysis?

A1: Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of 2-Amino-4,6-dichloropyrimidine. This is due to the presence of the basic amino group, which can be readily protonated to form a stable positive ion.

Q2: What type of LC column is most suitable for this analysis?

A2: A reverse-phase C18 column is a good choice for separating 2-Amino-4,6-dichloropyrimidine. Columns with a particle size of 3 µm or smaller can be used for faster UPLC applications.

Q3: What are the recommended mobile phases for the LC separation?

A3: A mobile phase consisting of acetonitrile (B52724) (MeCN) and water is a common choice for reverse-phase chromatography of this compound. To ensure compatibility with mass spectrometry, a volatile acid such as formic acid should be added to the mobile phase to facilitate protonation of the analyte. A typical starting concentration is 0.1% formic acid in both the aqueous and organic mobile phase components.

Q4: Why is a stable isotope-labeled internal standard like this compound recommended?

A4: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis. It co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, allowing for accurate correction of variations during sample preparation and analysis. This leads to improved precision and accuracy in the final results.

Q5: How should I prepare my samples for LC-MS analysis?

A5: Samples should be dissolved in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile. It is crucial to avoid non-volatile buffers and salts, as they can interfere with the ionization process and contaminate the mass spectrometer. Ensure samples are free of particulates by filtering or centrifugation before injection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of 2-Amino-4,6-dichloropyrimidine.

Peak Shape and Retention Time Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overloadDilute the sample and reinject.
Column contaminationWash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pHEnsure the mobile phase pH is appropriate for the analyte's pKa. The addition of 0.1% formic acid is generally recommended.
Secondary interactions with the stationary phaseConsider a column with low silanol (B1196071) activity.
Shifting Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.
Column degradationReplace the column.
Air bubbles in the systemPurge the LC pumps.
Mass Spectrometer Signal Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Incorrect mass spectrometer settingsVerify the precursor and product ion masses for both the analyte and internal standard.
Ion suppression from matrix componentsImprove sample cleanup, dilute the sample, or adjust the chromatography to separate the analyte from interfering compounds.
Inefficient ionizationOptimize ESI source parameters such as capillary voltage, gas flow rates, and temperature.
Clogged sample transfer line or orificePerform routine maintenance and cleaning of the mass spectrometer interface.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and flush the LC system.
Presence of non-volatile salts or buffers in the sampleEnsure proper sample preparation to remove these contaminants.
Leaks in the LC systemInspect all fittings and connections for leaks.
Unstable Signal Inconsistent spray in the ESI sourceCheck for a stable spray and clean or replace the ESI needle if necessary.
Fluctuations in mobile phase deliveryEnsure the LC pumps are functioning correctly.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of 2-Amino-4,6-dichloropyrimidine and this compound and dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard and Internal Standard Preparation: Prepare a series of working standard solutions by serially diluting the 2-Amino-4,6-dichloropyrimidine stock solution. Prepare a working internal standard solution of this compound at a fixed concentration.

  • Sample Spiking: To an aliquot of your sample, add a known volume of the working internal standard solution.

  • Dilution and Filtration: Dilute the spiked sample with the initial mobile phase to a concentration within the calibration curve range. Filter the final sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Method Parameters

The following table provides a starting point for the LC-MS/MS method parameters. These will likely require optimization for your specific instrumentation.

Parameter Recommended Setting
LC System UHPLC or HPLC system
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration. (e.g., 5% B to 95% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize for your instrument
Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for the molecular and adduct ions of 2-Amino-4,6-dichloropyrimidine. The characteristic isotopic pattern for two chlorine atoms should be observed.

Ion Species Predicted m/z Notes
[M+H]+164.0/166.0/168.0Protonated molecule with isotopic pattern for two chlorine atoms.
[M+Na]+186.0/188.0/190.0Sodium adduct with isotopic pattern for two chlorine atoms.
[M+K]+202.0/204.0/206.0Potassium adduct with isotopic pattern for two chlorine atoms.
Predicted MRM Transitions

The following are predicted Multiple Reaction Monitoring (MRM) transitions for 2-Amino-4,6-dichloropyrimidine and its 13C2-labeled internal standard. These transitions should be empirically optimized on your instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
2-Amino-4,6-dichloropyrimidine164.0To be determinedThe most abundant isotope of the protonated molecule.
To be determinedA stable and specific fragment ion.
This compound166.0To be determinedThe most abundant isotope of the protonated labeled molecule.
To be determinedA stable and specific fragment ion corresponding to the labeled precursor.

Note: To determine the optimal product ions, perform a product ion scan on the precursor ions in your mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solution Stock Solution Preparation Working_Standards Working Standards & Internal Standard Stock_Solution->Working_Standards Spiking Sample Spiking Working_Standards->Spiking Dilution_Filtration Dilution & Filtration Spiking->Dilution_Filtration LC_Separation LC Separation Dilution_Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of 2-Amino-4,6-dichloropyrimidine.

Troubleshooting_Workflow cluster_lc_solutions LC Solutions cluster_ms_solutions MS Solutions cluster_sample_solutions Sample Prep Solutions Start Problem Encountered Check_LC Check LC System Start->Check_LC Check_MS Check MS System Start->Check_MS Check_Sample Check Sample Prep Start->Check_Sample Mobile_Phase Prepare Fresh Mobile Phase Check_LC->Mobile_Phase Column_Health Check/Replace Column Check_LC->Column_Health System_Leaks Check for Leaks Check_LC->System_Leaks Tune_Optimize Tune & Optimize Source Check_MS->Tune_Optimize Clean_Source Clean MS Source Check_MS->Clean_Source Verify_Method Verify MS Method Parameters Check_MS->Verify_Method Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample Improve_Cleanup Improve Sample Cleanup Check_Sample->Improve_Cleanup Check_Solvents Check Solvents & Reagents Check_Sample->Check_Solvents End Problem Resolved Mobile_Phase->End Column_Health->End System_Leaks->End Tune_Optimize->End Clean_Source->End Verify_Method->End Dilute_Sample->End Improve_Cleanup->End Check_Solvents->End

Caption: A logical troubleshooting workflow for common LC-MS issues.

Minimizing matrix effects with 2-Amino-4,6-dichloropyrimidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 2-Amino-4,6-dichloropyrimidine-¹³C₂ as a stable isotope-labeled (SIL) internal standard to minimize matrix effects in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in our analytical method?

A1: 2-Amino-4,6-dichloropyrimidine-¹³C₂ serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variations in sample preparation and signal suppression or enhancement caused by the sample matrix during liquid chromatography-mass spectrometry (LC-MS) analysis. Since it is chemically identical to the analyte of interest (the unlabeled 2-Amino-4,6-dichloropyrimidine) but has a different mass due to the ¹³C isotopes, it is expected to behave similarly during extraction, chromatography, and ionization, thus providing a reliable reference for quantification.

Q2: Why is a SIL-IS like 2-Amino-4,6-dichloropyrimidine-¹³C₂ preferred over an analog internal standard?

A2: A SIL-IS is considered the 'gold standard' for internal standards in mass spectrometry.[1] Because its physicochemical properties are nearly identical to the analyte, it co-elutes with the analyte and experiences very similar matrix effects. This leads to more accurate and precise quantification compared to analog internal standards, which may have different chromatographic retention times and ionization efficiencies.

Q3: What are the key considerations when preparing stock and working solutions of 2-Amino-4,6-dichloropyrimidine-¹³C₂?

A3: When preparing solutions, it is crucial to:

  • Assess Purity: Use a high-purity standard. Chemical and isotopic purity should be confirmed.

  • Ensure Solubility: Select a solvent in which both the analyte and the SIL-IS are highly soluble and stable.

  • Accurate Concentration: Prepare stock solutions gravimetrically. Use calibrated pipettes for dilutions to prepare working solutions.

  • Proper Storage: Store stock and working solutions at appropriate temperatures (typically -20°C or -80°C) in tightly sealed containers to prevent degradation and solvent evaporation.

Q4: How can I verify the isotopic purity of my 2-Amino-4,6-dichloropyrimidine-¹³C₂ standard?

A4: To verify isotopic purity, infuse a solution of the 2-Amino-4,6-dichloropyrimidine-¹³C₂ directly into the mass spectrometer. Acquire a full scan mass spectrum and examine the signal intensity at the m/z of the unlabeled analyte. The relative intensity of the unlabeled analyte's peak should be minimal.[2]

Troubleshooting Guide

Issue 1: High Variability in the Internal Standard Signal
  • Question: My 2-Amino-4,6-dichloropyrimidine-¹³C₂ signal is inconsistent across my sample batch. What are the potential causes and solutions?

  • Answer:

    • Potential Causes:

      • Inconsistent sample preparation.

      • Variable matrix effects between samples.[2]

      • Injector variability.[2]

      • Instability of the SIL-IS in the processed samples.

    • Troubleshooting Steps:

      • Review Sample Preparation: Ensure that the addition of the SIL-IS and all subsequent extraction steps are performed consistently for all samples.

      • Evaluate Matrix Effects: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section to assess the degree of matrix effect variability.[2]

      • Check Injection Precision: Conduct an injection precision test by repeatedly injecting a standard solution of the SIL-IS. If variability is high, service the autosampler.

      • Assess Stability: Analyze samples immediately after preparation or conduct a stability study to ensure the SIL-IS is stable in the final sample solvent over the duration of the analysis.

Issue 2: Poor Analyte/Internal Standard Response Ratio
  • Question: The ratio of my analyte to 2-Amino-4,6-dichloropyrimidine-¹³C₂ is not consistent, leading to poor accuracy and precision. What should I investigate?

  • Answer:

    • Potential Causes:

      • Co-eluting interferences that disproportionately affect the analyte or the SIL-IS.

      • Cross-contribution of isotopes between the analyte and the SIL-IS.

      • Non-linear detector response.

    • Troubleshooting Steps:

      • Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column chemistry) to separate the analyte and SIL-IS from interfering matrix components.

      • Verify Isotopic Purity: Analyze a high concentration standard of the analyte and check for any signal at the SIL-IS m/z, and vice-versa.[2]

      • Check Detector Saturation: Dilute a high concentration sample to ensure that both the analyte and SIL-IS signals are within the linear dynamic range of the mass spectrometer.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and 2-Amino-4,6-dichloropyrimidine-¹³C₂ into the extracted matrix at the same concentrations as Set A before the final evaporation and reconstitution step.[2]

    • Set C (Pre-Extraction Spike): Spike the analyte and 2-Amino-4,6-dichloropyrimidine-¹³C₂ into the blank matrix before the extraction process at the same concentrations.[2]

  • Analyze the Samples: Analyze all three sets of samples using the developed LC-MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Quantitative Data Summary
ConcentrationSet A (Neat) Peak AreaSet B (Post-Spike) Peak AreaSet C (Pre-Spike) Peak AreaMatrix Effect (%)Recovery (%)Process Efficiency (%)
Analyte
Low50,00040,00032,000808064
Medium500,000410,000336,200828267.24
High5,000,0004,200,0003,528,000848470.56
IS
Medium480,000393,600322,752828267.24

This table illustrates a scenario with approximately 18% ion suppression and 82% recovery.

Visualizations

Workflow Experimental Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with 2-Amino-4,6-dichloropyrimidine-¹³C₂ (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Evap Evaporation of Supernatant Extract->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Electrospray Ionization (ESI) Chrom->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for using a SIL-IS to minimize matrix effects.

Troubleshooting Troubleshooting High Variability in IS Signal cluster_causes Potential Causes cluster_solutions Solutions Problem High Variability in IS Signal Prep Inconsistent Sample Prep Problem->Prep Matrix Variable Matrix Effects Problem->Matrix Injector Injector Imprecision Problem->Injector ReviewPrep Standardize Prep Protocol Prep->ReviewPrep EvalMatrix Post-Extraction Spike Test Matrix->EvalMatrix CheckInjector Perform Injection Precision Test Injector->CheckInjector

Caption: Logical workflow for troubleshooting IS signal variability.

References

Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in solution. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-4,6-dichloropyrimidine-¹³C₂ in solution?

A1: The main stability concerns for this compound are its susceptibility to hydrolysis and solvolysis. The two chlorine atoms attached to the pyrimidine (B1678525) ring are electron-withdrawing, making the carbon atoms at these positions susceptible to nucleophilic attack by water (hydrolysis) or alcohol-based solvents (solvolysis). This can lead to the formation of impurities in your sample over time.

Q2: What are the likely degradation products of 2-Amino-4,6-dichloropyrimidine-¹³C₂?

A2: The primary degradation products are formed through the stepwise substitution of the chloro groups. In aqueous solutions, this leads to the formation of 2-amino-4-chloro-6-hydroxypyrimidine-¹³C₂ and subsequently 2-amino-4,6-dihydroxypyrimidine-¹³C₂. In alcoholic solvents like methanol (B129727) or ethanol (B145695), the corresponding methoxy (B1213986) or ethoxy derivatives will be formed.

Q3: How can I minimize the degradation of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in solution?

A3: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light. Avoid prolonged storage in protic solvents like water, methanol, or ethanol.

Q4: How does pH affect the stability of 2-Amino-4,6-dichloropyrimidine-¹³C₂?

A4: Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups. Therefore, it is advisable to maintain the pH of aqueous solutions as close to neutral as possible if the experimental conditions allow.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution using new materials to confirm the issue.
Gradual decrease in the purity of the compound when stored in an aqueous buffer. Hydrolysis of one or both chloro groups.Prepare fresh solutions before use. If storage is unavoidable, store at -80°C for the shortest possible time. Consider using an aprotic solvent for stock solutions if your experimental design permits.
Formation of a new peak with a mass corresponding to the addition of a methoxy or ethoxy group. Solvolysis of a chloro group by the alcohol solvent.Avoid storing the compound in methanol or ethanol for extended periods. If these solvents are necessary for your experiment, prepare the solution immediately before use.
Inconsistent experimental results over time from the same stock solution. Degradation of the stock solution.Discard the old stock solution and prepare a fresh one. Implement a strict policy of using freshly prepared solutions for all critical experiments.

Degradation Pathways

The primary degradation pathways for 2-Amino-4,6-dichloropyrimidine-¹³C₂ in protic solvents are hydrolysis and solvolysis.

Degradation Pathway of 2-Amino-4,6-dichloropyrimidine-¹³C₂ A 2-Amino-4,6-dichloropyrimidine-¹³C₂ B 2-Amino-4-chloro-6-hydroxypyrimidine-¹³C₂ A->B + H₂O - HCl D 2-Amino-4-chloro-6-alkoxypyrimidine-¹³C₂ A->D + ROH - HCl C 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ B->C + H₂O - HCl E 2-Amino-4,6-dialkoxypyrimidine-¹³C₂ D->E + ROH - HCl

Degradation of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Experimental Protocols

To assess the stability of 2-Amino-4,6-dichloropyrimidine-¹³C₂ under your specific experimental conditions, a forced degradation study is recommended.

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Workflow for Stability Testing

Workflow for Stability Assessment A Prepare Stock Solution (1 mg/mL in ACN) B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Sample at Time Points B->C D Neutralize/Dilute Samples C->D E Analyze via HPLC/LC-MS D->E F Identify Degradants & Determine Degradation Rate E->F

General workflow for assessing compound stability.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own stability studies to validate the behavior of 2-Amino-4,6-dichloropyrimidine-¹³C₂ under your specific experimental conditions.

Technical Support Center: Enhancing Ionization Efficiency of 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of 2-Amino-4,6-dichloropyrimidine-¹³C₂ during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for 2-Amino-4,6-dichloropyrimidine-¹³C₂?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be suitable for a small molecule like 2-Amino-4,6-dichloropyrimidine-¹³C₂. ESI is generally preferred for polar and ionizable compounds, while APCI is often better for less-polar, lower-molecular-weight compounds.[1][2] Given the presence of an amino group, which is basic, ESI in positive ion mode is a strong starting point. However, if ESI yields a poor signal, APCI should be evaluated as it can be more efficient for certain small molecules and less susceptible to matrix effects.[2][3]

Q2: I am observing a very low signal intensity in ESI positive mode. What are the first parameters I should check?

A2: For low signal intensity in ESI, begin by optimizing the primary source parameters. Check the sprayer voltage (capillary voltage), nebulizer gas pressure, and desolvation temperature.[4][5] An inappropriate sprayer voltage can lead to an unstable signal or complete signal loss.[5] Also, ensure the mobile phase composition is favorable for ionization; for a basic compound, the inclusion of a small amount of an acidic modifier like formic acid is crucial.[4][6]

Q3: Can the mobile phase composition significantly impact the ionization of this compound?

A3: Yes, absolutely. For ESI, reversed-phase solvents like water, acetonitrile (B52724), and methanol (B129727) are preferable as they support the formation and transfer of ions into the gas phase.[5] The addition of an acidic modifier, such as 0.1% formic acid, can enhance protonation of the amino group in positive ion mode, thereby increasing the signal intensity.[4][6] In some cases for nitrogen-containing heterocyclic compounds, the presence of additives like ammonium (B1175870) formate (B1220265) can suppress ionization in ESI, so it's important to test different mobile phase compositions.[7]

Q4: When should I consider using APCI instead of ESI?

A4: Consider switching to APCI if you are working with a less polar mobile phase, if your compound is thermally stable, or if you are experiencing significant ion suppression with ESI.[2][3] APCI is often more effective for small, less-polar molecules and can tolerate higher buffer concentrations and flow rates.[3][8] Since 2-Amino-4,6-dichloropyrimidine has a relatively low molecular weight, it is a good candidate for APCI if ESI performance is suboptimal.[1][3]

Q5: Can derivatization improve the ionization efficiency of my compound?

A5: While derivatization is a known technique to enhance ionization efficiency, particularly for peptides, by adding a permanent charge or increasing hydrophobicity, it may not be necessary for a small molecule that already possesses a basic site like 2-Amino-4,6-dichloropyrimidine-¹³C₂.[9] Optimization of source parameters and mobile phase conditions should be exhausted before considering this more complex workflow.

Troubleshooting Guide

Issue: Low or No Signal Intensity

This is a common issue that can often be resolved by systematically optimizing the instrument parameters and experimental conditions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Source If using ESI, perform an infusion with your analyte to test APCI. Some instruments have dual sources that can switch automatically.Determine the most sensitive ionization technique for your compound. APCI may provide a better signal for less polar compounds.[1][2]
Incorrect Source Parameters Systematically adjust the capillary voltage, nebulizer gas pressure, and desolvation gas temperature. Start with default values and adjust one parameter at a time.[1][4][10]Identify the optimal settings that maximize signal intensity while maintaining signal stability.
Unfavorable Mobile Phase pH For positive ion mode, ensure the mobile phase is acidic. Add 0.1% formic acid to promote protonation of the amino group.[4][6]An acidic mobile phase will increase the concentration of the protonated form of the analyte, leading to a stronger ESI signal.
Ion Suppression Reduce matrix effects by improving sample clean-up, diluting the sample, or modifying the chromatography to separate the analyte from interfering matrix components. APCI can sometimes be less prone to matrix effects than ESI.[2]A cleaner sample or better chromatographic separation will reduce competition for ionization in the source, thereby increasing the analyte signal.
Inappropriate Solvent Composition Ensure you are using ESI-compatible solvents like methanol or acetonitrile with water.[5] For APCI, methanol is often a good choice, and higher flow rates (>0.5 mL/min) can be beneficial.[3]The use of appropriate solvents facilitates the desolvation and ionization processes, leading to improved signal.

Experimental Protocols

Protocol 1: Ionization Source Evaluation and Optimization

This protocol outlines a systematic approach to determine the optimal ionization source and key parameters for 2-Amino-4,6-dichloropyrimidine-¹³C₂.

  • Analyte Preparation : Prepare a 1 µg/mL solution of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in a 50:50 mixture of acetonitrile and water.

  • Initial Infusion with ESI :

    • Infuse the analyte solution directly into the mass spectrometer at a typical flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to positive ion mode and scan for the expected m/z of the protonated molecule.

    • Begin with standard ESI source parameters (see Table 1).

    • Systematically vary the capillary voltage, nebulizer gas pressure, and desolvation temperature to find the settings that yield the highest and most stable signal.[1]

  • Mobile Phase Optimization for ESI :

    • Prepare two mobile phases: one with 0.1% formic acid and another with 10 mM ammonium formate.

    • Repeat the infusion with each mobile phase to determine which additive provides the best signal enhancement.

  • Evaluation of APCI :

    • If your instrument is equipped with an APCI source, switch to APCI mode.

    • Infuse the analyte solution again.

    • Optimize the corona discharge current and vaporizer temperature (see Table 2).[7]

  • Comparison and Selection : Compare the maximum signal intensity and stability achieved with both ESI and APCI to select the optimal ionization method for your quantitative analysis.

Quantitative Data Summary

The following tables provide typical starting parameters for ESI and APCI source optimization. Optimal values are compound- and instrument-dependent and should be determined empirically.[1]

Table 1: Typical ESI Source Parameters for Optimization

ParameterRecommended Range (Positive Mode)Rationale
Capillary Voltage 3 – 5 kVToo low results in poor ionization; too high can cause fragmentation.[4]
Nebulizer Gas Pressure 20 – 60 psiControls droplet size; higher pressure leads to smaller droplets and better desolvation.[4]
Desolvation Temperature 250 – 450 °CAids in solvent evaporation; too high can cause thermal degradation of the analyte.[4]
Mobile Phase Flow Rate 0.1 – 0.3 mL/minLower flow rates generally improve ESI efficiency.[4]

Table 2: Typical APCI Source Parameters for Optimization

ParameterRecommended Range (Positive Mode)Rationale
Corona Discharge Current 2 – 5 µAInitiates the chemical ionization process.[7]
Vaporizer Temperature 300 – 500 °CEnsures complete vaporization of the sample and mobile phase. Analyte must be thermally stable.[3]
Gas Flow Rates (Nebulizer, Drying) Instrument DependentAffects the efficiency of nebulization and desolvation.
Mobile Phase Flow Rate > 0.5 mL/minHigher flow rates can provide more reactant molecules for the chemical ionization process.[3]

Visualizations

The following diagrams illustrate key decision-making and troubleshooting workflows.

G cluster_0 Troubleshooting Low Signal Intensity start Low or No Signal Detected check_source Is the Ionization Source Optimized? start->check_source check_mobile_phase Is the Mobile Phase pH Correct? check_source->check_mobile_phase Yes optimize_source Adjust Voltages, Temperatures, and Gas Flows check_source->optimize_source No check_suppression Is Ion Suppression Suspected? check_mobile_phase->check_suppression Yes adjust_ph Add 0.1% Formic Acid for Positive Mode check_mobile_phase->adjust_ph No cleanup_sample Improve Sample Cleanup or Dilute Sample check_suppression->cleanup_sample Yes consider_apci Evaluate APCI as an Alternative check_suppression->consider_apci No/Still Low optimize_source->check_mobile_phase adjust_ph->check_suppression end_node Signal Improved cleanup_sample->end_node consider_apci->end_node

Caption: Troubleshooting workflow for low signal intensity.

G cluster_1 Ionization Source Selection start Analyte: 2-Amino-4,6-dichloropyrimidine check_polarity Is the compound polar/ionizable? start->check_polarity use_esi Start with ESI (Positive Mode) check_polarity->use_esi Yes (Amino Group) use_apci Consider APCI check_polarity->use_apci Maybe/Low Polarity check_thermal_stability Is the compound thermally stable? check_thermal_stability->use_esi No optimize_apci Optimize APCI Parameters check_thermal_stability->optimize_apci Yes optimize_esi Optimize ESI Parameters use_esi->optimize_esi use_apci->check_thermal_stability compare Compare Sensitivity optimize_esi->compare optimize_apci->compare

Caption: Decision tree for ionization source selection.

G cluster_2 Key Factors in ESI Efficiency center_node ESI Signal Intensity param1 Mobile Phase (Solvent, pH, Additives) param1->center_node param2 Analyte Properties (pKa, Polarity) param2->center_node param3 Source Geometry (Sprayer Position) param3->center_node param4 Source Parameters (Voltage, Gas, Temp) param4->center_node

Caption: Core parameters influencing ESI efficiency.

References

Data interpretation issues in 13C labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the interpretation of data from these powerful techniques.

Troubleshooting Guides

This section addresses common issues encountered during the analysis and interpretation of 13C labeling data in a question-and-answer format.

Q1: Why do my mass spectrometry results for an unlabeled control sample show ions with masses higher than M+0?

A: This is an expected observation due to the natural abundance of stable isotopes. For carbon, approximately 1.1% is the heavier 13C isotope, and other elements like hydrogen, nitrogen, and oxygen also have naturally occurring heavy isotopes.[1][2] Consequently, even in a molecule with no experimentally introduced label, there is a statistical probability of it containing one or more heavy isotopes, leading to the detection of M+1, M+2, etc., ions.[2] It is crucial to correct for this natural abundance to accurately determine the true incorporation of the 13C tracer.[3][4]

Q2: My calculated metabolic fluxes have very large confidence intervals. What could be the cause?

A: Large confidence intervals on flux estimations often point to issues with the experimental design or the metabolic model.[5][6] One common reason is that the chosen isotopic tracer does not provide sufficient labeling information to resolve the fluxes of interest.[7][8] For example, certain tracers may be more effective for elucidating fluxes in glycolysis, while others are better for the TCA cycle.[6] Additionally, an incomplete or inaccurate metabolic network model can lead to uncertainty in flux calculations.[6][9] It is also important to ensure that the analytical measurements of isotopic labeling are precise and accurate.[5]

Q3: The labeling of my metabolites of interest is not reaching a steady state, even after a prolonged incubation time. How does this affect my data interpretation?

A: This phenomenon is known as isotopic non-stationarity and is a common challenge in 13C labeling experiments.[10][11] Reaching isotopic steady state depends on the fluxes and the pool sizes of the metabolite and its precursors.[11] For example, intermediates in glycolysis may reach steady state within minutes, while TCA cycle intermediates can take hours.[11] If you are performing steady-state metabolic flux analysis (MFA), the lack of isotopic steady state will lead to inaccurate flux calculations.[10] In such cases, you may need to use non-stationary MFA (INST-MFA), which analyzes the transient labeling dynamics.[12][13]

Q4: I am observing unexpected labeling patterns that don't seem to align with known metabolic pathways. What should I investigate?

A: Unexpected labeling patterns can arise from several sources. First, consider the possibility of alternative or previously unconsidered metabolic pathways being active in your system. Cellular metabolism can be highly plastic. Second, investigate potential issues with the purity of your isotopic tracer. Impurities can introduce unintended labeled atoms into the system. Third, consider the possibility of technical artifacts during sample preparation or analysis. For instance, derivatization for GC-MS analysis can introduce additional carbon atoms that need to be accounted for in the natural abundance correction.[14][15] Finally, re-evaluate your metabolic model to ensure it accurately reflects the biology of your system.[9][16]

Frequently Asked Questions (FAQs)

Q1: What is the importance of correcting for natural isotope abundance?

Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a particular metabolite.[1][11] Isotopologues are molecules with the same chemical formula but different isotopic compositions.[11] For a metabolite with 'n' carbon atoms, there can be isotopologues with zero (M+0), one (M+1), two (M+2), and up to 'n' (M+n) 13C atoms. The MID is a vector that lists the relative abundance of each of these isotopologues.[1]

Q3: How do I choose the optimal 13C-labeled tracer for my experiment?

A: The choice of the optimal 13C tracer is crucial for a successful experiment and depends on the specific metabolic pathways you aim to investigate.[7][8] Different tracers will result in different labeling patterns, and some are more informative for certain pathways than others.[6] For instance, to measure the flux through the pentose (B10789219) phosphate (B84403) pathway, specific glucose isotopomers are used. Computational tools and methodologies like Elementary Metabolite Units (EMU) can aid in the rational design of tracer experiments to maximize the information obtained for the fluxes of interest.[8]

Q4: What are the main differences between steady-state and non-stationary metabolic flux analysis?

A: The primary difference lies in the assumption about the isotopic labeling state of the metabolites. Steady-state 13C-MFA assumes that the isotopic labeling of all measured metabolites has reached a constant level over time.[11] This simplifies the mathematical modeling but requires longer incubation times.[13] In contrast, isotopically non-stationary MFA (INST-MFA) analyzes the transient labeling data before a steady state is reached.[12][13] INST-MFA can be performed with shorter experimental times and can provide more precise flux estimations in some cases.[13]

Data Presentation

Table 1: Commonly Used 13C Tracers and Their Primary Applications

13C TracerPrimary ApplicationReference
[1,2-13C2]-GlucosePentose Phosphate Pathway, Glycolysis[6]
[U-13C6]-GlucoseTCA Cycle, Gluconeogenesis, Fatty Acid Synthesis[6][14]
[1-13C1]-GlucoseGlycolysis vs. Pentose Phosphate Pathway[6]
[U-13C5]-GlutamineTCA Cycle Anaplerosis, Amino Acid Metabolism[6]
[13C3]-GlycerolGluconeogenesis, Glycerolipid Synthesis[14]
[13C2]-AcetateFatty Acid Synthesis, TCA Cycle[14]

Table 2: Software Tools for Natural Abundance Correction

SoftwarePlatformKey FeaturesReference
IsoCorrectoRRCorrects for natural isotope abundance and tracer impurity in MS and MS/MS data.[1]
AccuCorRDesigned for high-resolution mass spectrometry data for 13C, 2H, and 15N.[1]
CornaPythonUnified workflow for various experimental conditions, including tandem MS.[1]
IsoCorPythonGraphical user interface for correcting MS data.[1]

Experimental Protocols

Protocol 1: General Workflow for a 13C Isotope Labeling Experiment

  • Cell Culture: Grow cells in a standard medium to the desired confluence.

  • Tracer Introduction: Replace the standard medium with a medium containing the 13C-labeled substrate.[3]

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the label. This duration depends on whether a steady-state or non-stationary analysis is planned.[17]

  • Metabolite Extraction: Quench metabolism rapidly and extract the metabolites from the cells.

  • Sample Analysis: Analyze the isotopic enrichment of the metabolites of interest using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[3][18]

  • Data Processing: Process the raw analytical data to obtain Mass Isotopomer Distributions (MIDs).[3]

  • Natural Abundance Correction: Correct the MIDs for the natural abundance of stable isotopes.[3]

  • Metabolic Flux Analysis: Use the corrected MIDs to infer metabolic fluxes through computational modeling.[19]

Protocol 2: Sample Preparation for GC-MS Analysis of 13C-Labeled Sugars (Oximation-Silylation Method)

This protocol is a synthesized procedure based on established methods.[20]

  • Drying: Dry the sugar samples completely.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate at 30°C for 90 minutes.

  • Silylation:

    • Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Incubate at 70°C for 30 minutes.

  • Dilution and Analysis:

    • Dilute the derivatized sample with an appropriate solvent (e.g., ethyl acetate).

    • Inject an aliquot into the GC-MS system for analysis.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture Cell Culture labeling 13C Labeling cell_culture->labeling Introduce Tracer extraction Metabolite Extraction labeling->extraction Quench & Extract ms_analysis GC-MS / LC-MS Analysis extraction->ms_analysis raw_data Raw Mass Spectra ms_analysis->raw_data mid Mass Isotopomer Distribution (MID) raw_data->mid Peak Integration corrected_mid Corrected MID mid->corrected_mid Natural Abundance Correction flux_map Metabolic Flux Map corrected_mid->flux_map Flux Modeling

Caption: A typical workflow for 13C metabolic flux analysis experiments.

natural_abundance_correction measured_mid Measured MID (from MS) correction_matrix Correction Matrix Calculation measured_mid->correction_matrix natural_abundance Natural Isotope Abundance Profile natural_abundance->correction_matrix corrected_mid Corrected MID (True Enrichment) correction_matrix->corrected_mid Apply Correction flux_analysis Downstream Flux Analysis corrected_mid->flux_analysis

Caption: The process of correcting for natural isotopic abundance.

steady_vs_nonsteady cluster_steady Steady-State MFA cluster_nonsteady Isotopically Non-Stationary MFA (INST-MFA) steady_label Long Incubation steady_state Isotopic Steady State Reached steady_label->steady_state steady_model Simplified Algebraic Model steady_state->steady_model nonsteady_label Short Incubation (Time Course) nonsteady_state Transient Labeling Dynamics nonsteady_label->nonsteady_state nonsteady_model Complex Model (Differential Equations) nonsteady_state->nonsteady_model start 13C Labeling Experiment start->steady_label start->nonsteady_label

Caption: Comparison of steady-state and non-stationary 13C MFA approaches.

References

Technical Support Center: Refinement of Extraction Protocols for 13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols for 13C-labeled metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, from sample quenching to data analysis.

Issue 1: Low Recovery of 13C-Labeled Metabolites

Q: My final analysis shows a low yield of 13C-labeled metabolites. What are the potential causes and how can I improve recovery?

A: Low metabolite recovery can stem from several stages of your workflow. Here’s a breakdown of potential causes and solutions:

  • Inefficient Quenching: The primary goal of quenching is to instantly halt all enzymatic activity. If this step is slow or damages cell membranes, you can lose metabolites.

    • Solution: Ensure your quenching solvent is sufficiently cold (e.g., -80°C for organic solvents). For adherent cells, consider snap-freezing the entire plate in liquid nitrogen before adding the extraction solvent.[1] For suspension cells, rapid mixing with a cold quenching solution is critical.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is crucial and depends on the polarity of your target metabolites.

    • Solution: For a broad range of metabolites, a two-phase extraction using a mixture of methanol (B129727), chloroform (B151607), and water is often effective.[2][3][4] This separates polar metabolites into the aqueous phase and non-polar lipids into the organic phase. For primarily polar metabolites, cold methanol or acetonitrile (B52724) solutions are commonly used.[5][6]

  • Incomplete Cell Lysis: If cells are not completely disrupted, intracellular metabolites will not be released for extraction.

    • Solution: For robust cell types like bacteria or yeast, mechanical lysis methods such as bead beating or sonication are often necessary in addition to solvent-based lysis.[7][8] For mammalian cells, repeated freeze-thaw cycles can enhance lysis.

  • Metabolite Degradation: Metabolites can be sensitive to temperature and pH changes during extraction.

    • Solution: Keep samples on ice or dry ice throughout the extraction process. Ensure the pH of your extraction solvent is appropriate for the stability of your target metabolites.

Workflow for Troubleshooting Low Metabolite Recovery

Caption: Troubleshooting workflow for low metabolite recovery.

Issue 2: Inconsistent Labeling Patterns and Low 13C Incorporation

Q: I'm observing inconsistent 13C labeling patterns between replicates, or the overall incorporation of the 13C label is lower than expected. What could be wrong?

A: Inconsistent or low 13C incorporation can be due to biological variability or technical issues in your experimental setup.

  • Non-Steady-State Conditions: For steady-state labeling experiments, it is crucial that the cells have reached both metabolic and isotopic steady state.

    • Solution: Ensure that your cells are in a consistent growth phase (e.g., mid-log phase) before introducing the labeled substrate. The labeling time should be sufficient to allow the label to be fully incorporated into the metabolite pools of interest. This may require a time-course experiment to determine the optimal labeling duration.

  • Dilution from Unlabeled Sources: The 13C-labeled substrate can be diluted by unlabeled sources, leading to lower than expected enrichment.

    • Solution: Ensure that the culture medium does not contain unlabeled sources of the tracer (e.g., unlabeled glucose in the serum). Using dialyzed serum is recommended. Also, consider the contribution of endogenous unlabeled stores of the metabolite.

  • Metabolic Rerouting: The observed labeling pattern is a true reflection of the cell's metabolic activity, which may differ from your expectations.

    • Solution: Consider alternative metabolic pathways that could be contributing to the production of your metabolite of interest. For example, label scrambling in the TCA cycle can lead to complex labeling patterns.[9] Using different labeled precursors can help to dissect the contributions of different pathways.

  • Isotopic Impurity of the Tracer:

    • Solution: Verify the isotopic enrichment of your 13C-labeled substrate from the manufacturer's certificate of analysis.

Decision Tree for Troubleshooting Low 13C Incorporation

LowIncorporation start Low 13C Incorporation steady_state Is the system at isotopic steady state? start->steady_state unlabeled_sources Are there unlabeled sources of the metabolite? steady_state->unlabeled_sources Yes increase_time Increase labeling time steady_state->increase_time No pathway_activity Is the metabolic pathway less active than expected? unlabeled_sources->pathway_activity No use_dialyzed_serum Use dialyzed serum or defined medium unlabeled_sources->use_dialyzed_serum Yes investigate_pathways Investigate alternative metabolic pathways pathway_activity->investigate_pathways Yes verify_tracer Verify isotopic purity of the tracer pathway_activity->verify_tracer No

Caption: Decision tree for troubleshooting low 13C incorporation.

Frequently Asked Questions (FAQs)

General Sample Preparation

  • Q1: What is the most critical step in the extraction protocol?

    • A1: Quenching is arguably the most critical step. The goal is to instantaneously halt all metabolic activity to ensure that the measured metabolite levels accurately reflect the biological state at the time of sampling. Ineffective quenching can lead to significant changes in metabolite concentrations and labeling patterns.

  • Q2: How do I choose the right lysis method for my cells?

    • A2: The choice of lysis method depends on the cell type.

      • Mammalian cells: Often, solvent-based lysis (e.g., with cold methanol) combined with freeze-thaw cycles is sufficient.

      • Bacterial and yeast cells: These have more robust cell walls and typically require mechanical disruption, such as bead beating or sonication, in addition to chemical lysis.[7][8]

      • Plant cells: Often require grinding under liquid nitrogen followed by solvent extraction.

  • Q3: How can I minimize metabolite degradation during sample preparation?

    • A3: Work quickly and keep your samples cold at all times. Use pre-chilled solvents and tubes, and perform extractions on dry ice or in a cold room whenever possible. Minimize the time between harvesting and quenching.

Solvent Selection and Extraction

  • Q4: How do I decide which solvent system to use for extraction?

    • A4: The choice of solvent depends on the chemical properties of your target metabolites.

      • For a broad, global metabolomics analysis: A biphasic extraction using a mixture of a polar solvent (like methanol or acetonitrile) and a non-polar solvent (like chloroform or methyl-tert-butyl ether (MTBE)) is recommended.[2][3] This will separate polar and non-polar metabolites into two distinct phases.

      • For targeted analysis of polar metabolites: A single-phase extraction with a cold polar solvent like 80% methanol or acetonitrile is often sufficient.[5]

      • For targeted analysis of lipids: An extraction with a non-polar solvent system like chloroform:methanol is preferred.

  • Q5: Does the pH of the extraction solvent matter?

    • A5: Yes, the pH of the extraction solvent can significantly impact the recovery and stability of certain metabolites, particularly those with acidic or basic functional groups. For example, acidic conditions can improve the extraction of certain organic acids. It is important to consider the pKa of your target metabolites when optimizing your extraction protocol.

Data Analysis

  • Q6: My data analysis shows negative values after correcting for natural 13C abundance. What does this mean?

    • A6: Negative abundance values after correction usually indicate an issue with the raw data quality or the correction algorithm. This can be caused by low signal-to-noise ratio, incorrect background subtraction, or an inaccurate elemental formula for the metabolite being entered into the correction software.

  • Q7: What is label scrambling and how does it affect my data?

    • A7: Label scrambling refers to the redistribution of isotopes within a molecule, which can occur through reversible enzymatic reactions. A classic example is in the TCA cycle, where the symmetry of succinate (B1194679) and fumarate (B1241708) can lead to a scrambling of the 13C label.[9][10] This needs to be accounted for in metabolic flux analysis models to avoid misinterpretation of pathway activity.

Data Presentation: Quantitative Comparison of Extraction Solvents

The following tables summarize the relative recovery of different classes of metabolites using various extraction solvent systems. The data is compiled from multiple studies and is presented as a general guide. Optimal conditions may vary depending on the specific cell type and experimental conditions.

Table 1: Relative Recovery of Polar Metabolites from Mammalian Cells

Extraction SolventAmino AcidsOrganic AcidsNucleotides
80% Methanol (-80°C)++++++++
80% Acetonitrile (-20°C)+++++++
Methanol:Chloroform:Water (1:1:1)+++++++++
100% Isopropanol++++
75% Ethanol with MTBE+++++++
  • Key: +++ (High Recovery), ++ (Moderate Recovery), + (Low Recovery)

  • Data compiled from[2][3][5][6][11][12][13]

Table 2: Relative Recovery of Non-Polar Metabolites (Lipids) from Mammalian Cells

Extraction SolventFatty AcidsGlycerolipidsSphingolipids
Methanol:Chloroform:Water (1:1:1)+++++++++
75% Ethanol with MTBE++++++++
100% Isopropanol++++++
80% Methanol (-80°C)+++
  • Key: +++ (High Recovery), ++ (Moderate Recovery), + (Low Recovery)

  • Data compiled from[2][3][11][13]

Experimental Protocols

Protocol 1: Quenching and Dual-Phase Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from methods designed for comprehensive metabolomic analysis, separating polar and non-polar metabolites.[2][3][4]

  • Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.

  • Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Immediately place the plate on a bed of dry ice to flash-freeze the cells and halt metabolism.

  • Extraction:

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (1:1:0.8, v/v/v) to each well.

    • Use a cell scraper to scrape the cells into the solvent mixture.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate on ice for 15 minutes.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • You will observe three layers: an upper aqueous layer (containing polar metabolites), a protein disk in the middle, and a lower organic layer (containing non-polar metabolites/lipids).

  • Collection:

    • Carefully collect the upper aqueous phase into a new tube.

    • Carefully collect the lower organic phase into a separate new tube.

    • Dry down the extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Bead Beating Lysis and Metabolite Extraction from Bacteria

This protocol is suitable for Gram-positive and Gram-negative bacteria.[7][8][14][15][16]

  • Cell Harvesting:

    • Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C to pellet the cells.

    • Discard the supernatant.

  • Quenching:

    • Resuspend the cell pellet in a pre-chilled (-20°C) quenching/extraction solvent (e.g., 60% methanol or an acetonitrile:methanol:water mixture of 2:2:1).

  • Bead Beating:

    • Transfer the cell suspension to a 2 mL screw-cap tube containing sterile glass or zirconia beads (0.1 mm for bacteria). The volume of beads should be approximately 1/3 of the tube volume.

    • Homogenize using a bead beater for 3 cycles of 30 seconds, with 1 minute of cooling on ice between cycles.

  • Extraction:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and beads.

  • Collection:

    • Transfer the supernatant (containing the extracted metabolites) to a new microcentrifuge tube.

    • Dry down the extract using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

Mandatory Visualization

Metabolic Pathway Diagrams

The following diagrams illustrate the flow of 13C atoms from labeled glucose through central carbon metabolism.

Glycolysis and Pentose Phosphate Pathway

Glycolysis_PPP Glucose Glucose (6C) G6P G6P (6C) Glucose->G6P F6P F6P (6C) G6P->F6P R5P R5P (5C) G6P->R5P PPP CO2 CO2 (1C) G6P->CO2 oxidative PPP F16BP F1,6BP (6C) F6P->F16BP DHAP DHAP (3C) F16BP->DHAP GAP GAP (3C) F16BP->GAP DHAP->GAP PEP PEP (3C) GAP->PEP Pyruvate Pyruvate (3C) PEP->Pyruvate R5P->F6P R5P->GAP

Caption: Simplified diagram of Glycolysis and the Pentose Phosphate Pathway.

TCA Cycle

TCA_Cycle Pyruvate Pyruvate (3C) AcetylCoA Acetyl-CoA (2C) Pyruvate->AcetylCoA Citrate Citrate (6C) AcetylCoA->Citrate Oxaloacetate OAA (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate aKG α-KG (5C) Isocitrate->aKG SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate

Caption: Overview of the Tricarboxylic Acid (TCA) Cycle.

References

Validation & Comparative

A Comparative Guide to 13C and 14C Labeling for Pyrimidine Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. This guide provides an objective, data-driven comparison of two common isotopic labeling techniques—stable isotope 13C and radioactive isotope 14C—for the specific application of pyrimidine (B1678525) biosynthesis tracing.

The de novo synthesis of pyrimidines is a fundamental cellular process essential for DNA and RNA synthesis, and its dysregulation is a hallmark of various diseases, including cancer. Understanding the flux through this pathway is critical for developing novel therapeutics. Both 13C and 14C isotopes serve as powerful tools for elucidating the dynamics of pyrimidine metabolism. A key study directly comparing the two methods for measuring de novo pyrimidine biosynthesis found that simultaneous measurements of [13C]bicarbonate and [14C]bicarbonate incorporation into uridine (B1682114) in L1210 cells yielded comparable results, validating the use of the stable isotope method.[1] This guide will delve into the principles, experimental protocols, and data analysis for both methods, providing a comprehensive resource for selecting the appropriate tracer for your research needs.

Core Principles: A Head-to-Head Comparison

The fundamental difference between 13C and 14C lies in their isotopic nature. 13C is a stable, non-radioactive isotope, while 14C is a radioactive isotope that undergoes beta decay. This distinction dictates the detection methods, safety precautions, and experimental design for each tracer.

Feature13C Labeling14C Labeling
Isotope Type StableRadioactive (Beta emitter)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Safety Non-radioactive, no specialized handling for radioactivity required.Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.
Sensitivity High, dependent on the mass spectrometer's capabilities.Extremely high, especially with AMS.
Tracer Molecule Typically [13C]bicarbonate or 13CO2Typically [14C]bicarbonate
Data Output Mass isotopomer distribution, providing insights into specific carbon atom incorporation.Total radioactivity, indicating overall incorporation of the label.

Experimental Protocols for Pyrimidine Tracing

The following protocols outline the key steps for tracing pyrimidine biosynthesis using 13C- and 14C-labeled bicarbonate in a cellular model. These protocols are based on established methodologies and are designed for a cross-validation experiment.

13C Labeling Protocol for Pyrimidine Tracing

Objective: To quantify the incorporation of 13C from [13C]bicarbonate into the pyrimidine nucleotide pool using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cells in culture (e.g., L1210 leukemia cells)

  • Culture medium

  • [13C]Bicarbonate (sodium salt)

  • Perchloric acid

  • Internal standard (e.g., a known amount of a pyrimidine analog)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • GC-MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired density.

    • Introduce [13C]bicarbonate into the culture medium at a final concentration of 1-5 mM.

    • Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the incorporation of the label into newly synthesized pyrimidines.

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Quench metabolism and extract metabolites by adding ice-cold perchloric acid.

    • Add an internal standard to the extraction mixture for quantification.

    • Centrifuge to pellet the protein and nucleic acid precipitate.

  • Sample Preparation for GC-MS:

    • Neutralize the supernatant containing the soluble nucleotides.

    • Hydrolyze the nucleotides to their respective bases (e.g., uracil).

    • Lyophilize the samples to dryness.

    • Derivatize the samples to increase their volatility for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the pyrimidine bases using an appropriate GC column and temperature gradient.

    • Detect the mass isotopomer distribution of the pyrimidine of interest (e.g., uracil) in the mass spectrometer.

  • Data Analysis:

    • Quantify the amount of 13C incorporation by analyzing the mass shifts in the pyrimidine fragments.

    • Calculate the rate of de novo pyrimidine biosynthesis based on the enrichment of 13C in the pyrimidine pool over time.

14C Labeling Protocol for Pyrimidine Tracing

Objective: To quantify the incorporation of 14C from [14C]bicarbonate into the pyrimidine nucleotide pool using liquid scintillation counting.

Materials:

  • Cells in culture (e.g., L1210 leukemia cells)

  • Culture medium

  • [14C]Bicarbonate (sodium salt) with known specific activity

  • Perchloric acid

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired density.

    • Introduce a known amount of [14C]bicarbonate into the culture medium.

    • Incubate the cells for a defined period (e.g., 1-4 hours).

  • Metabolite Extraction and Separation:

    • Harvest the cells and extract metabolites with perchloric acid as described for the 13C protocol.

    • Separate the pyrimidine nucleotides from other labeled molecules, for example, using high-performance liquid chromatography (HPLC).

  • Scintillation Counting:

    • Collect the fraction containing the pyrimidine of interest (e.g., UMP).

    • Add the collected fraction to a vial containing liquid scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the total amount of 14C incorporated into the pyrimidine pool.

    • Determine the rate of pyrimidine biosynthesis based on the specific activity of the [14C]bicarbonate and the total incorporation of radioactivity.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data from a cross-validation experiment comparing 13C and 14C labeling for pyrimidine tracing in L1210 cells, demonstrating the comparability of the two methods.[1]

Parameter13C Labeling (GC-MS)14C Labeling (LSC)
Tracer [13C]Bicarbonate[14C]Bicarbonate
Measured Endpoint % 13C Enrichment in UracilDPM in UMP fraction
Calculated Flux (nmol/10^6 cells/hr) 1.5 ± 0.21.4 ± 0.3
Inhibition by 6-azauridine 85%88%
Inhibition by Acivicin 93%96%
Inhibition by Pyrazofurin 92%95%

Visualizing the Pathways and Workflows

To better understand the experimental process and the metabolic context, the following diagrams were generated using Graphviz.

Pyrimidine_Biosynthesis cluster_precursors Precursors cluster_pathway De Novo Pyrimidine Synthesis Pathway Bicarbonate Bicarbonate (13C or 14C labeled) Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate Glutamine Glutamine Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate PRPP PRPP OMP Orotidine 5'-monophosphate (OMP) PRPP->OMP Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP CrossValidation_Workflow cluster_labeling Cell Labeling cluster_analysis Sample Processing and Analysis cluster_comparison Comparison Start Start: Cell Culture Add_13C Add [13C]Bicarbonate Start->Add_13C Add_14C Add [14C]Bicarbonate Start->Add_14C Incubate Incubate Add_13C->Incubate Add_14C->Incubate Harvest Harvest Cells & Extract Metabolites Incubate->Harvest GCMS_Prep Prepare for GC-MS Harvest->GCMS_Prep LSC_Prep Prepare for LSC Harvest->LSC_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis LSC_Analysis Liquid Scintillation Counting LSC_Prep->LSC_Analysis Data_13C 13C Data Analysis GCMS_Analysis->Data_13C Data_14C 14C Data Analysis LSC_Analysis->Data_14C Compare Compare Flux Rates & Inhibition Data_13C->Compare Data_14C->Compare

References

Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of isotopically labeled compounds is paramount for reliable study outcomes. This guide provides a comparative overview of analytical methodologies for the quantification of 2-Amino-4,6-dichloropyrimidine-13C2, a stable isotope-labeled pyrimidine (B1678525) derivative. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws upon established methods for structurally similar compounds, including its non-labeled counterpart and other pyrimidine derivatives. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Stable isotope labeling is a critical tool in pharmaceutical development, particularly for metabolic studies where it is essential to distinguish candidate compounds from their endogenous counterparts.[1] The use of certified reference materials, such as this compound, ensures the highest accuracy and reliability in data analysis.[2]

Comparative Performance of Analytical Methods

The choice of an analytical method is dictated by factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the quantification of 2-Amino-4,6-dichloropyrimidine and its analogs using different analytical platforms. This data is extrapolated from studies on similar compounds and serves as a guideline for method selection and development.[3][4][5]

Performance MetricHPLC-UVHPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.999> 0.995> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 5%< 10%< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating quantitative assays. Below are representative protocols for HPLC-MS/MS and GC-MS analysis, which can be adapted for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the quantification of pyrimidine derivatives due to its high sensitivity and selectivity.[6] A reverse-phase HPLC method is often suitable for separating 2-Amino-4,6-dichloropyrimidine.[7]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent and product ions specific to this compound.

  • Source Temperature: 550 °C.[6]

  • Ion Spray Voltage: 5500 V.[6]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Reconstitute the final extract in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable alternative, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of polar analytes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Injection Mode: Splitless.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a stock solution in a volatile organic solvent (e.g., ethyl acetate).

  • Generate calibration standards through serial dilution.

  • If derivatization is required, react the analyte with a suitable agent (e.g., silylation reagent) to increase volatility.

  • Extract the analyte from the sample matrix using an appropriate solvent, concentrate if necessary, and bring to a known volume before injection.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a biological matrix using an LC-MS/MS-based method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Biological Sample spike Spike with Internal Standard sample->spike extraction Extraction (e.g., SPE, LLE) spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC Separation evaporation->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification final_result final_result quantification->final_result Final Result

Caption: General workflow for LC-MS/MS quantification.

Signaling Pathways and Logical Relationships

In many research contexts, this compound may be used as a tracer to study the metabolic fate of a parent drug or to investigate its interaction with specific biological pathways. The pyrimidine scaffold is a common feature in many bioactive molecules, including those that interact with kinases or nucleic acid synthesis pathways.

signaling_pathway cluster_drug_metabolism Drug Metabolism Studies cluster_analysis Bioanalysis cluster_quantification Quantification & Pathway Analysis parent_drug Parent Drug (unlabeled) biological_system Biological System (e.g., cells, in vivo) parent_drug->biological_system labeled_drug This compound (Internal Standard/Tracer) labeled_drug->biological_system lcms LC-MS/MS Analysis biological_system->lcms quant_parent Quantify Parent Drug lcms->quant_parent quant_metabolites Identify & Quantify Metabolites lcms->quant_metabolites pathway_elucidation Elucidate Metabolic Pathway quant_parent->pathway_elucidation quant_metabolites->pathway_elucidation final_insight final_insight pathway_elucidation->final_insight Biological Insight

References

A Comparative Guide to the Inter-laboratory Analysis of 2-Amino-4,6-dichloropyrimidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantitative analysis of 2-Amino-4,6-dichloropyrimidine-13C2. In the absence of a formal inter-laboratory comparison study, this document provides a summary of common analytical techniques, their respective performance metrics based on structurally similar compounds, and detailed experimental protocols. The use of this compound as an internal standard is crucial in quantitative studies to correct for matrix effects and variations in sample processing.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the quantification of this analyte.

ParameterHPLC-MS/MSGC-MSNuclear Magnetic Resonance (NMR)
Principle Separation by liquid chromatography followed by mass analysis.Separation of volatile compounds followed by mass analysis.Absorption of radio waves by atomic nuclei in a magnetic field.
Sample Volatility Not required.Derivatization may be needed to increase volatility.Not required.
Sensitivity High (pg to fg range).High (pg to fg range).Low (mg to µg range).
Selectivity Very High.Very High.High.
Limit of Detection (LOD) ~0.4 ppm[1][2]~0.4 ppm[1][2]Not suitable for trace analysis.
Limit of Quantitation (LOQ) ~1.3 ppm[1][2]~1.1 ppm[1][2]Not suitable for trace analysis.
Primary Use Quantitative analysis, impurity profiling.Trace level quantification, analysis of volatile impurities.Structural elucidation, purity assessment.
Notes Ideal for complex biological matrices.May require derivatization for polar analytes.Provides detailed structural information but lacks sensitivity for quantification at low concentrations.

The LOD and LOQ values are based on a study of the structurally similar compound 2,5-diamino-4,6-dichloro pyrimidine (B1678525) and may vary for this compound.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly suitable for the sensitive and selective quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point.[3] For example, a gradient could start at 5% acetonitrile and increase to 95% over several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): The transitions would be specific for 2-Amino-4,6-dichloropyrimidine and its 13C2 isotopologue. For the unlabeled compound, the protonated molecule [M+H]+ would be the precursor ion. For the 13C2 labeled compound, the precursor ion would be [M+2+H]+. Product ions would be determined by infusion experiments.

  • Gas Temperatures and Flow Rates: To be optimized for the specific instrument.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile. Perform serial dilutions to create calibration standards.

  • Sample Extraction: Depending on the matrix, a protein precipitation or liquid-liquid extraction may be necessary. For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.

  • Fortification: Spike the samples with a known concentration of the unlabeled 2-Amino-4,6-dichloropyrimidine standard.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the analysis of this compound, particularly if the analyte is sufficiently volatile or can be derivatized.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 2-Amino-4,6-dichloropyrimidine and its 13C2 isotopologue.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix using a suitable organic solvent.

  • Derivatization (if necessary): To improve volatility and chromatographic performance, silylation is a common derivatization technique for compounds with active hydrogens.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and for assessing its isotopic purity. However, it is not suitable for trace quantitative analysis due to its lower sensitivity compared to mass spectrometry-based methods.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).[4]

Analysis:

  • Acquire 1H and 13C NMR spectra. The 13C spectrum will show characteristic signals for the labeled carbon atoms, confirming the position of the isotopic labels.

Mandatory Visualization

Experimental Workflow for HPLC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Spike Spike with Unlabeled Standard Sample->Spike Extract Protein Precipitation / LLE Spike->Extract Evaporate Evaporate and Reconstitute Extract->Evaporate HPLC HPLC Separation (C18 Column) Evaporate->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant Report Final Report Quant->Report Logical Relationship of Analytical Method Selection Goal Analytical Goal Quant Quantitative Analysis Goal->Quant Struct Structural Elucidation Goal->Struct Trace Trace Levels (ppm/ppb) Quant->Trace Bulk Bulk Analysis Quant->Bulk NMR NMR Struct->NMR HPLC_MS HPLC-MS/MS Trace->HPLC_MS GC_MS GC-MS Trace->GC_MS Bulk->HPLC_MS Bulk->NMR

References

A Head-to-Head Battle of Internal Standards: 2-Amino-4,6-dichloropyrimidine-¹³C₂ vs. Deuterium-Labeled Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between ¹³C-labeled and deuterium-labeled standards of 2-Amino-4,6-dichloropyrimidine, a key building block in pharmaceutical and agrochemical development. The comparison is supported by established principles of stable isotope dilution analysis and illustrative experimental data.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for variability during sample preparation and analysis.[1] While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled standards are widely used, their inherent physicochemical properties can significantly impact assay performance. This guide will delve into the critical differences, providing you with the necessary information to select the optimal internal standard for your research needs.

Physicochemical Properties and their Analytical Implications

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, with the only difference being its mass.[1][2] This ensures that it behaves identically during extraction, chromatography, and ionization, thus providing the most accurate correction.

Property2-Amino-4,6-dichloropyrimidine-¹³C₂Deuterium-Labeled 2-Amino-4,6-dichloropyrimidine
Labeling Type ¹³C₂²Hₓ (x = number of deuterium atoms)
Chemical Structure Identical to analyteIdentical to analyte
Molecular Weight Analyte MW + 2Analyte MW + x
Chromatographic Behavior Co-elutes with the analyte[3][4]May exhibit a slight retention time shift (typically elutes earlier)[1][5]
Isotopic Stability Highly stable, no risk of isotopic exchange[6][7]Potential for H/D exchange, especially on the amino group, under certain pH or temperature conditions[6][8]
Matrix Effects Compensates effectively due to co-elution[3]Less effective compensation if retention time shifts, as analyte and standard experience different matrix effects[7]
Synthesis Generally more complex and costly[2]Often simpler and less expensive to synthesize[9]

Comparative Performance in LC-MS/MS Analysis

The theoretical advantages of ¹³C-labeled standards translate into tangible performance benefits in a typical LC-MS/MS workflow. The following table summarizes illustrative data from a hypothetical experiment analyzing 2-Amino-4,6-dichloropyrimidine in human plasma.

Performance Metric2-Amino-4,6-dichloropyrimidine-¹³C₂Deuterium-Labeled 2-Amino-4,6-dichloropyrimidine (D₃)
Retention Time Shift (Analyte vs. IS) 0.00 min-0.08 min
Analyte/IS Peak Area Ratio Precision (%CV, n=6) 1.8%4.5%
Accuracy (%Bias) in presence of matrix effects -2.1%-12.3%
Post-Extraction Stability (Analyte/IS Ratio Change after 24h at 4°C) < 1%~5% (indicative of potential exchange)

Experimental Protocols

To provide a practical context, detailed methodologies for a typical bioanalytical workflow are provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either 2-Amino-4,6-dichloropyrimidine-¹³C₂ or its deuterium-labeled analog at 100 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 2-Amino-4,6-dichloropyrimidine: To be determined empirically based on the specific instrument.

    • 2-Amino-4,6-dichloropyrimidine-¹³C₂: Precursor ion (M+2), product ion to be determined.

    • Deuterium-Labeled 2-Amino-4,6-dichloropyrimidine: Precursor ion (M+x), product ion to be determined.

Visualizing the Workflow and Key Concepts

The following diagrams, created using Graphviz, illustrate the experimental workflow and the critical difference in chromatographic behavior between the two types of internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (¹³C₂ or D-labeled) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms

Bioanalytical workflow for 2-Amino-4,6-dichloropyrimidine.

G cluster_c13 ¹³C₂-Labeled Standard cluster_d Deuterium-Labeled Standard c13_peak d_peak

Chromatographic co-elution vs. retention time shift.

Discussion and Conclusion

The primary advantage of 2-Amino-4,6-dichloropyrimidine-¹³C₂ lies in its identical chromatographic behavior to the unlabeled analyte.[3][4] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the sample matrix at any given point in the chromatographic run.[3] This leads to more accurate and precise quantification, especially in complex biological matrices. Furthermore, the carbon-13 labels are incorporated into the stable pyrimidine (B1678525) ring, making them immune to isotopic exchange under typical analytical conditions.[6][7]

In contrast, deuterium-labeled standards can exhibit a chromatographic shift, eluting slightly earlier than the native compound.[1][5] This phenomenon, known as the "isotope effect," arises from the slight difference in physicochemical properties between carbon-hydrogen and carbon-deuterium bonds.[1] This separation can lead to differential matrix effects between the analyte and the internal standard, compromising quantitative accuracy.[7]

Moreover, the hydrogen atoms on the amino group of 2-Amino-4,6-dichloropyrimidine are potentially susceptible to exchange with protons from the solvent, especially under certain pH conditions.[6][8] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate measurements.

While deuterium-labeled standards are often more readily available and less expensive, the potential for chromatographic shifts and isotopic exchange introduces a level of uncertainty that must be carefully evaluated during method development and validation.[1] For the most robust and reliable quantitative assays, particularly in regulated environments, the superior performance of 2-Amino-4,6-dichloropyrimidine-¹³C₂ makes it the recommended choice. The initial higher cost of the ¹³C-labeled standard is often offset by the reduced time and effort required for method development and troubleshooting, ultimately leading to more reliable data and faster project timelines.[9]

References

A Researcher's Guide to the Isotopic Purity Assessment of 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, metabolomics, and related scientific fields, the isotopic purity of stable isotope-labeled compounds is paramount for generating accurate and reproducible experimental data. This guide provides a comparative overview of the analytical techniques used to assess the isotopic purity of 2-Amino-4,6-dichloropyrimidine-¹³C₂, a key intermediate in the synthesis of various bioactive molecules. We will compare its purity assessment with that of other commercially available ¹³C-labeled pyrimidine (B1678525) precursors, provide detailed experimental protocols, and visualize relevant biochemical pathways and experimental workflows.

Comparison with Alternative ¹³C-Labeled Pyrimidine Precursors

The choice of a ¹³C-labeled precursor for metabolic studies or as an internal standard depends on the specific research application. While a certificate of analysis for 2-Amino-4,6-dichloropyrimidine-¹³C₂ was not publicly available, we can compare the typical purity specifications of analogous ¹³C-labeled pyrimidine derivatives, such as Uracil and Cytosine, which are commonly used in metabolic research.

ProductSupplierCatalog NumberIsotopic PurityChemical PurityForm
2-Amino-4,6-dichloropyrimidine-¹³C₂ Various->99% (Typical)>98% (Typical)Solid
Uracil (¹³C₄, 99%)Cambridge Isotope LaboratoriesCLM-10507-0.199%98%Solid
Uracil (4,5-¹³C₂, 99%)Cambridge Isotope LaboratoriesCLM-692-PK99%98%Solid
Uracil (2-¹³C, 99%)Cambridge Isotope LaboratoriesCLM-3276-PK99%98%Solid
Cytosine (2-¹³C, 99%)Cambridge Isotope LaboratoriesCLM-1001-PK99%98%Solid
Cytosine (2-¹³C, 99%; 1,3-¹⁵N₂, 98%)Cambridge Isotope LaboratoriesCNLM-4424-PK99% (¹³C), 98% (¹⁵N)98%Solid

Note: Data for 2-Amino-4,6-dichloropyrimidine-¹³C₂ is based on typical specifications for similar labeled compounds and should be confirmed with the supplier's certificate of analysis.

Key Analytical Techniques for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a highly sensitive technique for determining isotopic enrichment.[1] It separates the labeled compound from unlabeled counterparts and impurities, and the mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the quantification of different isotopologues.[2][3] High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve ions with very small mass differences.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR (qNMR) is a powerful tool for determining the position and percentage of ¹³C enrichment at specific atomic sites within a molecule.[5] While generally less sensitive than MS, NMR provides detailed structural information and can be used to identify and quantify both the labeled compound and any carbon-containing impurities.[6]

Experimental Protocols

Isotopic Purity Assessment by LC-MS

This protocol provides a general framework for the analysis of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Optimization of chromatographic conditions and mass spectrometer parameters will be necessary for specific instrumentation.

1. Sample Preparation:

  • Accurately weigh and dissolve the 2-Amino-4,6-dichloropyrimidine-¹³C₂ sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient appropriate for the separation of the analyte from potential impurities. For example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan from m/z 100-300.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

4. Data Analysis:

  • Integrate the peak areas for the monoisotopic peak of the unlabeled compound (M), the ¹³C₂-labeled compound (M+2), and any other observed isotopologues.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+2) / (Area(M) + Area(M+1) + Area(M+2) + ...)] * 100

Isotopic Purity Assessment by Quantitative ¹³C NMR (qNMR)

This protocol outlines the key considerations for acquiring quantitative ¹³C NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-Amino-4,6-dichloropyrimidine-¹³C₂ and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Add a known amount of an internal standard with a long T₁ relaxation time if absolute quantification is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the ¹³C probe.

3. Acquisition Parameters:

  • Pulse Program: Use a single pulse experiment with proton decoupling during acquisition only (inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE).

  • Pulse Width: Calibrate a 90° pulse width.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation between scans. This is critical for accurate quantification.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): Set to ensure adequate digital resolution.

4. Data Processing and Analysis:

  • Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the signals corresponding to the ¹³C-labeled carbons and any corresponding signals from unlabeled material.

  • Calculate the isotopic enrichment at each labeled position.

Mandatory Visualizations

De Novo Pyrimidine Biosynthesis Pathway

2-Amino-4,6-dichloropyrimidine-¹³C₂ can be used as a precursor in synthetic pathways that mimic or intersect with biological processes. Understanding the de novo pyrimidine biosynthesis pathway is crucial for designing metabolic labeling studies. This pathway synthesizes pyrimidine nucleotides from simpler precursor molecules.[7][8][9][10]

de_novo_pyrimidine_synthesis atp ATP + HCO3- + Gln cp Carbamoyl Phosphate atp->cp CPSII ca Carbamoyl Aspartate cp->ca ATCase asp Aspartate asp->ca ATCase dho Dihydroorotate ca->dho Dihydroorotase oa Orotate dho->oa DHODH omp Orotidine 5'-Monophosphate (OMP) oa->omp UMPS prpp PRPP prpp->omp UMPS ump Uridine 5'-Monophosphate (UMP) omp->ump UMPS udp Uridine 5'-Diphosphate (UDP) ump->udp NMPK utp Uridine 5'-Triphosphate (UTP) udp->utp NDPK ctp Cytidine 5'-Triphosphate (CTP) utp->ctp CTP Synthase

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Workflow: Synthesis of Abacavir Precursor

2-Amino-4,6-dichloropyrimidine is a crucial intermediate in the synthesis of various pharmaceuticals. For instance, a derivative, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is a key precursor in the synthesis of the antiviral drug Abacavir.[11] A labeled version of this intermediate would be invaluable for tracing its incorporation and studying the reaction kinetics.

abacavir_synthesis_workflow start 2-Amino-4,6-dichloropyrimidine-¹³C₂ step1 Formylation start->step1 intermediate1 N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide-¹³C₂ step1->intermediate1 step2 Condensation intermediate1->step2 reagent1 (1S,4R)-4-Amino-2-cyclopentene-1-methanol reagent1->step2 intermediate2 N-[2-Amino-4-chloro-6-[4(S)-(hydroxymethyl)- 2-cyclopenten-1(R)-ylamino]pyrimidin-5-yl]formamide-¹³C₂ step2->intermediate2 step3 Cyclization & Further Steps intermediate2->step3 end Abacavir-¹³C₂ step3->end

Caption: Synthesis of an Abacavir precursor.

References

A Comparative Guide: Unlabeled 2-Amino-4,6-dichloropyrimidine vs. 2-Amino-4,6-dichloropyrimidine-13C2 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of target molecules is paramount. This guide provides a comparative benchmark of unlabeled 2-Amino-4,6-dichloropyrimidine against its stable isotope-labeled counterpart, 2-Amino-4,6-dichloropyrimidine-13C2, in the context of quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

2-Amino-4,6-dichloropyrimidine is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its precise measurement in complex biological or environmental matrices is often a critical step in research and development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in such quantitative assays.[2][3][4] This is primarily due to the principle of isotope dilution mass spectrometry (IDMS), a technique that corrects for sample loss during preparation and variations in instrument response.[5][6][7][8]

This guide will delve into the practical advantages of using the ¹³C₂-labeled compound as an internal standard, provide a detailed experimental protocol for a comparative LC-MS/MS analysis, and present the expected quantitative outcomes.

Performance Benchmark: Unlabeled vs. Labeled Compound

The core advantage of using 2-Amino-4,6-dichloropyrimidine-¹³C₂ lies in its near-identical chemical and physical properties to the unlabeled analyte.[9] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, making it an ideal internal standard.[4] The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled target compound.

Parameter 2-Amino-4,6-dichloropyrimidine (Unlabeled) 2-Amino-4,6-dichloropyrimidine-¹³C₂ (Labeled) Rationale for Performance Difference
Primary Use Analyte for quantification, chemical synthesis precursor.[1]Internal standard for quantitative analysis.The labeled compound is added at a known concentration to serve as a reference for quantifying the unlabeled analyte.
Quantification Accuracy Susceptible to variability from matrix effects and sample preparation, leading to lower accuracy.High accuracy due to correction for analyte loss and ionization suppression/enhancement.[2][4]The ratio of the analyte to the internal standard remains constant even if absolute signal intensities fluctuate.
Quantification Precision Lower precision (higher coefficient of variation) due to uncorrected experimental variability.High precision (low coefficient of variation) across multiple samples and batches.[2]The internal standard effectively normalizes the data, reducing the impact of random errors.
Chromatographic Behavior (LC) Expected to have a specific retention time.Co-elutes with the unlabeled compound.[9]The substitution of ¹²C with ¹³C has a negligible effect on the polarity and interaction with the stationary phase.
Mass Spectrum (MS) Exhibits a characteristic mass-to-charge ratio (m/z).Exhibits a mass shift of +2 Da compared to the unlabeled compound.The two ¹³C atoms increase the molecular weight by approximately 2 Daltons.

Experimental Protocols

A robust LC-MS/MS method is essential for the accurate quantification of 2-Amino-4,6-dichloropyrimidine. The following protocol outlines a typical approach for comparing the performance of the unlabeled compound with and without the use of the ¹³C₂-labeled internal standard.

Objective:

To quantify the concentration of 2-Amino-4,6-dichloropyrimidine in a representative matrix (e.g., plasma or a reaction mixture) using an external calibration curve (unlabeled compound only) and an internal standard calibration curve (with 2-Amino-4,6-dichloropyrimidine-¹³C₂).

Materials:
  • 2-Amino-4,6-dichloropyrimidine (analytical standard)

  • 2-Amino-4,6-dichloropyrimidine-¹³C₂ (internal standard)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Biological matrix (e.g., blank human plasma) or reaction solvent

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled 2-Amino-4,6-dichloropyrimidine in methanol.

    • Prepare a 1 mg/mL stock solution of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • External Calibration: Serially dilute the unlabeled stock solution with the matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Calibration: Prepare a working internal standard solution of 2-Amino-4,6-dichloropyrimidine-¹³C₂ at a fixed concentration (e.g., 100 ng/mL) in methanol. Spike this solution into the same serial dilutions of the unlabeled compound in the matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC sample, and unknown sample, add 150 µL of methanol (for external calibration) or 150 µL of the internal standard working solution in methanol (for internal standard calibration).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Unlabeled: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion and optimization)

        • ¹³C₂-Labeled: Precursor ion (Q1) + 2 Da -> Product ion (Q3) (The product ion may be the same or shifted depending on the fragmentation pattern)

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled analyte and the ¹³C₂-labeled internal standard.

    • For external calibration, plot the peak area of the analyte against its concentration.

    • For internal standard calibration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Use the respective calibration curves to determine the concentration of the QC samples and unknown samples.

Mandatory Visualizations

G Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological/Reaction Sample Spike Spike with known amount of This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: A typical experimental workflow for quantitative analysis.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Initial Sample cluster_standard Internal Standard cluster_mixture Analysis Mixture cluster_result Result Analyte Unknown Amount of Unlabeled Analyte Mix Sample + Internal Standard Analyte->Mix IS Known Amount of 13C2-Labeled Standard IS->Mix MS Mass Spectrometer Mix->MS Ratio Measure Intensity Ratio of Unlabeled to Labeled MS->Ratio Calculation Calculate Initial Amount of Unlabeled Analyte Ratio->Calculation

Caption: The concept of isotope dilution for accurate quantification.

Conclusion

For researchers requiring high-quality, reproducible quantitative data for 2-Amino-4,6-dichloropyrimidine, the use of its ¹³C₂-labeled analog as an internal standard is strongly recommended. The ability of 2-Amino-4,6-dichloropyrimidine-¹³C₂ to mimic the behavior of the unlabeled analyte throughout the analytical process provides a robust method to correct for experimental variability, thereby significantly improving the accuracy and precision of the results. While the initial cost of the labeled compound is higher, the enhanced data quality and reliability often justify the investment, particularly in regulated environments and for critical research applications.

References

A Guide to 2-Amino-4,6-dichloropyrimidine: Synthesis, Applications, and the Potential of its ¹³C₂-Labeled Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the utility of key chemical intermediates is paramount. 2-Amino-4,6-dichloropyrimidine (B145751) is a versatile building block in the synthesis of a wide range of biologically active compounds. While direct experimental data on the applications of its isotopically labeled form, 2-Amino-4,6-dichloropyrimidine-¹³C₂, is not presently available in published literature, this guide will provide a comprehensive overview of the synthesis and established applications of the parent compound. Furthermore, it will explore the potential, high-value applications of its ¹³C₂-labeled counterpart in drug discovery and development, drawing on established methodologies for isotopically labeled compounds.

Synthesis of 2-Amino-4,6-dichloropyrimidine: A Comparative Overview

2-Amino-4,6-dichloropyrimidine serves as a critical precursor in the pharmaceutical and agrochemical industries.[1] Its synthesis is a key step in the development of numerous therapeutic agents. Various methods for its preparation have been documented, primarily involving the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511). Below is a comparison of different synthesis protocols, highlighting key reagents, reaction conditions, and reported yields.

ParameterMethod 1 (U.S. Patent 5,698,695)[2]Method 2 (U.S. Patent 5,563,270)[3]Method 3 (J. Am. Chem. Soc., 1951)[2]
Starting Material 2-amino-4,6-dihydroxypyrimidine2-amino-4,6-dihydroxypyrimidine2-amino-4,6-dihydroxypyrimidine
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Acid-Removing Agent N,N-dimethylanilineTriethylamine (B128534)N,N-dimethylaniline
Solvent None (neat)NoneNone (neat, POCl₃ in excess)
Reaction Temperature 55°-68° C20° to 80° CReflux (approx. 107° C)
Reaction Time 4 hoursNot specified8 hours
**Molar Ratio (POCl₃:Start)3.52 : 13 : 1 to 8 : 19 : 1
Molar Ratio (Base:Start) 2.02 : 12 : 1 to 3 : 13 : 1
Reported Yield 86%Not specified, but claims higher yield than prior art70%
Experimental Protocols for the Synthesis of 2-Amino-4,6-dichloropyrimidine

Method 1: Improved Process without Solvent (U.S. Patent 5,698,695) [2]

  • Charge a 1000 mL four-neck round-bottom flask, equipped with a stirrer, heating mantle, condenser, and addition funnel, with 556.8 g (3.63 mol) of phosphorus oxychloride and 131.2 g (1.03 mol) of 2-amino-4,6-dihydroxypyrimidine.

  • Heat the mixture to 55°-60° C.

  • Add 229.4 g (2.10 mol) of N,N-dimethylaniline over 3 hours while maintaining the reaction temperature between 60°-70° C.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • In a separate reaction vessel equipped with a cooling jacket and stirrer, place 1.08 L of water.

  • Pump the reaction mixture from the first reactor into the water.

  • Filter the resulting crystals and wash with water.

  • Air dry the collected crystals to yield the final product.

Method 2: Process with Triethylamine as Acid-Trapping Agent (U.S. Patent 5,563,270) [3]

  • React 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride at a temperature of 20° to 80° C in the presence of triethylamine as the acid-trapping agent.

  • To isolate the product, distill off the excess phosphorus oxychloride in vacuo.

  • Suspend the residue in water at 40°-60° C and stir for 1.5 to 2.5 hours.

  • Add a 20-50% strength NaOH solution to the suspension until a pH of approximately 2.5 to 4 is reached.

  • Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash with water, and dry in air.

cluster_synthesis Synthesis of 2-Amino-4,6-dichloropyrimidine start 2-Amino-4,6- dihydroxypyrimidine reaction Chlorination start->reaction reagents POCl₃ + Amine Base (e.g., N,N-dimethylaniline or Triethylamine) reagents->reaction product 2-Amino-4,6- dichloropyrimidine reaction->product cluster_pk_study Pharmacokinetic Study Workflow drug_admin Administer Unlabeled Drug to Animal Model sample_collection Collect Biological Samples (e.g., Plasma, Urine) drug_admin->sample_collection sample_prep Spike Samples with 2-Amino-4,6-dichloropyrimidine-¹³C₂ -derived Internal Standard sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Quantify Drug Concentration using Labeled Standard lcms_analysis->data_analysis

References

Safety Operating Guide

Safe Disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development must adhere to stringent safety protocols for the handling and disposal of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural information herein is designed to be a critical resource for operational safety and logistics.

Key Safety and Disposal Information

Proper disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is crucial due to its hazardous properties. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to the following summarized guidelines is imperative for safe handling and disposal.

Hazard Classification                                        Disposal and Handling Precautions
Skin Irritant: Causes skin irritation.[1][2]Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][4]
Eye Irritant: Causes serious eye irritation.[1][2]Wear eye and face protection. Ensure eyewash stations are accessible.[4][5]
Respiratory Irritant: May cause respiratory irritation.[2][3]Use only in a well-ventilated area or outdoors. Avoid breathing dust.[2][4][5]
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][4][6]
Incompatible Materials: Strong oxidizing agents and strong acids.
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas.[1][4][6]

Procedural Steps for Disposal

The following protocol outlines the necessary steps for the safe disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory hood.[4][5]

2. Waste Collection:

  • Collect waste 2-Amino-4,6-dichloropyrimidine-¹³C₂ and any contaminated disposables (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical waste.

  • Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Keep the container tightly closed.[4][6]

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • The ultimate disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂ must be carried out by a licensed and approved waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

start Start: Disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂ ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled, Sealed Container ppe->collect_waste check_compatibility Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_compatibility store_waste Store in a Secure, Ventilated Hazardous Waste Area check_compatibility->store_waste Compatible incompatible Separate Waste Streams check_compatibility->incompatible Incompatible contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal provide_info Provide Waste Information to Disposal Service contact_disposal->provide_info end End: Proper Disposal Completed provide_info->end incompatible->collect_waste

Caption: Disposal workflow for 2-Amino-4,6-dichloropyrimidine-¹³C₂.

References

Comprehensive Safety and Handling Guide for 2-Amino-4,6-dichloropyrimidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Classification

2-Amino-4,6-dichloropyrimidine is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3]

The isotopic labeling with Carbon-13 does not alter the chemical hazards of the molecule. Therefore, 2-Amino-4,6-dichloropyrimidine-¹³C₂ should be handled with the same precautions as the unlabeled compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-Amino-4,6-dichloropyrimidine-¹³C₂.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check the glove manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4]
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Wear appropriate PPE (lab coat and gloves) during inspection.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2][6]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Ensure all necessary equipment (spatulas, containers, etc.) is clean and readily available before starting.

4. In-Experiment Use:

  • When adding the compound to a reaction vessel, do so carefully to avoid creating dust.

  • Ensure the experimental setup is in a well-ventilated area, preferably within a fume hood.

  • Keep the container of the compound sealed when not in use.

5. Spill Management:

  • In case of a small spill, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and decontaminate all equipment used for cleanup.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing 2-Amino-4,6-dichloropyrimidine-¹³C₂ must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate waste into solid and liquid streams.

  • Solid waste includes contaminated PPE (gloves, weighing paper), and any spilled material.

  • Liquid waste includes unused solutions and solvent rinses from cleaning contaminated glassware.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Collect liquid waste in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

3. Final Disposal:

  • Dispose of all waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Guides

Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling 2-Amino-4,6-dichloropyrimidine-¹³C₂ from receipt to disposal.

A Receiving and Inspection B Proper Storage (Cool, Dry, Ventilated) A->B Intact Container C Weighing and Aliquoting (in Fume Hood) B->C Prepare for Experiment D Experimental Use C->D Use in Reaction E Decontamination D->E Post-Experiment F Waste Disposal (Hazardous Waste) E->F Segregated Waste

Caption: Workflow for handling 2-Amino-4,6-dichloropyrimidine-¹³C₂.

PPE Selection Logic

This diagram illustrates the decision-making process for selecting the appropriate personal protective equipment.

Start Handling 2-Amino-4,6-dichloropyrimidine-¹³C₂? Q1 Risk of Eye Contact? Start->Q1 A1 Wear Safety Goggles / Face Shield Q1->A1 Yes Q2 Risk of Skin Contact? Q1->Q2 No A1->Q2 A2 Wear Nitrile/Neoprene Gloves & Lab Coat Q2->A2 Yes Q3 Risk of Inhalation? Q2->Q3 No A2->Q3 A3 Use Fume Hood / Wear Respirator Q3->A3 Yes End Proceed with Caution Q3->End No A3->End

Caption: Decision tree for selecting appropriate PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.